molecular formula C12H9ClO2 B6356914 2-Chloro-4-(3-hydroxyphenyl)phenol CAS No. 920283-79-0

2-Chloro-4-(3-hydroxyphenyl)phenol

Cat. No.: B6356914
CAS No.: 920283-79-0
M. Wt: 220.65 g/mol
InChI Key: APYWPRBHPJTLAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(3-hydroxyphenyl)phenol is a useful research compound. Its molecular formula is C12H9ClO2 and its molecular weight is 220.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound, 95% is 220.0291072 g/mol and the complexity rating of the compound is 210. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-(3-hydroxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2/c13-11-7-9(4-5-12(11)15)8-2-1-3-10(14)6-8/h1-7,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYWPRBHPJTLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653502
Record name 3'-Chloro[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920283-79-0
Record name 3'-Chloro[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profiling and Mechanistic Utility of 2-Chloro-4-(3-hydroxyphenyl)phenol in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary fragment-based drug discovery (FBDD) and targeted protein degradation, the selection of highly pre-organized, functionally dense scaffolds is paramount. 2-Chloro-4-(3-hydroxyphenyl)phenol (CAS: 920283-79-0) represents a specialized halogenated biphenyl-diol building block that offers a unique convergence of steric control, lipophilicity, and hydrogen-bonding vectors.

Unlike unsubstituted biphenyls, the strategic placement of an ortho-chlorine atom on the primary phenol ring forces a dihedral twist, breaking the coplanarity of the two aromatic systems. This pre-organized conformation minimizes the entropic penalty upon binding to deep hydrophobic pockets, such as kinase hinge regions or nuclear hormone receptors. This whitepaper provides an in-depth analysis of the compound's physicochemical properties, the mechanistic causality behind its behavior, and the self-validating experimental protocols required to characterize it.

Structural Architecture & Molecular Identity

The molecular architecture of this compound consists of an ortho-chlorophenol moiety (Ring A) covalently linked to a meta-phenol ring (Ring B). This asymmetry generates two distinct electronic microenvironments for the hydroxyl groups, directly influencing their reactivity and ionization potential as documented in chemical repositories .

Table 1: Structural & Identification Parameters
ParameterValue
Chemical Name This compound
CAS Registry Number 920283-79-0
Molecular Formula C₁₂H₉ClO₂
Molecular Weight 220.65 g/mol
Exact Mass 220.0291 Da
Topological Polar Surface Area (TPSA) 40.5 Ų

Fundamental Physicochemical Properties: Causality & Impact

To effectively deploy this scaffold in medicinal chemistry, one must understand the causal relationships between its structural features and its macroscopic properties .

Lipophilicity (LogP)

The estimated LogP of this compound is approximately 3.8 .

  • Mechanistic Causality: Biphenyl itself is highly lipophilic (LogP ~4.0). The introduction of two hydroxyl groups typically reduces lipophilicity by increasing the hydration shell capacity. However, the bulky, electron-withdrawing chlorine atom at the ortho position counteracts this by expanding the molecular volume and sterically hindering water molecules from fully solvating the adjacent hydroxyl group. The resulting LogP of ~3.8 places it in the optimal "Rule of 5" zone for oral bioavailability and membrane permeation.

Acid-Base Chemistry (pKa)

The molecule possesses two distinct pKa values due to its asymmetric substitution pattern:

  • pKa₁ (Ring A, ortho-Cl): ~8.2 – 8.5.

    • Causality: The highly electronegative chlorine atom exerts a strong inductive electron-withdrawing effect (-I effect) through the sigma bonds. This stabilizes the negative charge of the phenoxide anion formed upon deprotonation, significantly lowering the pKa compared to a standard phenol.

  • pKa₂ (Ring B, meta-OH): ~9.8 – 10.0.

    • Causality: The hydroxyl on the non-chlorinated ring lacks direct inductive stabilization from the halogen. The distant biphenyl linkage exerts only a negligible electronic effect, resulting in a standard phenolic acidity.

Table 2: Estimated Physicochemical Profile
PropertyValueMechanistic Driver
LogP (Octanol/Water) ~3.8Halogenation increases lipophilic volume; dual hydroxyls prevent extreme hydrophobicity.
pKa₁ (Ring A, ortho-Cl) 8.2 – 8.5Inductive (-I) withdrawal by ortho-chlorine stabilizes the phenoxide anion.
pKa₂ (Ring B, meta-OH) 9.8 – 10.0Standard phenolic acidity, minimally perturbed by the distant biphenyl linkage.
H-Bond Donors / Acceptors 2 / 2Two free phenolic hydroxyl groups and their corresponding oxygen atoms.
Rotatable Bonds 1The central C-C biphenyl linkage, restricted by ortho-steric clash.

Experimental Workflows: Self-Validating Systems

To ensure absolute trustworthiness in drug development, physicochemical data cannot be taken at face value; it must be derived from self-validating experimental systems. Below are the definitive protocols for validating the LogP and pKa of this compound.

Workflow cluster_logp LogP/LogD Determination (Shake-Flask) cluster_pka pKa Determination (Spectrophotometric) Start Compound: this compound Prep Prepare Octanol/Water Partition (pH 7.4) Start->Prep Titration Aqueous Acid-Base Titration (pH 2 to 12) Start->Titration Equilibrate Mechanical Shaking & Centrifugation Prep->Equilibrate LCMS LC-MS Quantification of Both Phases Equilibrate->LCMS Data Physicochemical Profile (LogP ~3.8, pKa1 ~8.5, pKa2 ~9.8) LCMS->Data UVVis UV-Vis Spectra Acquisition Titration->UVVis Deriv Second Derivative Analysis (dpH) UVVis->Deriv Deriv->Data

Fig 1: Experimental workflow for physicochemical validation of the halogenated biphenyl scaffold.

Protocol 1: Thermodynamic Lipophilicity (LogP) via Shake-Flask LC-MS

Why LC-MS over UV? UV quantification is susceptible to baseline interference from trace impurities. LC-MS ensures that only the exact mass of the intact parent compound (m/z 219.0[M-H]-) is quantified.

  • Phase Pre-saturation: Vigorously stir 1-octanol and 50 mM aqueous phosphate buffer (pH 7.4) together for 24 hours to mutually saturate the phases. Causality: This prevents volume shifts during the actual experiment, which would invalidate concentration calculations.

  • Compound Dissolution: Dissolve 1 mg of the compound in 1 mL of the pre-saturated octanol phase. Do not dissolve in the aqueous phase first, as the compound's LogP of ~3.8 will cause rapid precipitation.

  • Equilibration: Combine 500 µL of the spiked octanol with 500 µL of the pre-saturated aqueous buffer in a sealed vial. Mechanically shake at 25°C for 60 minutes.

  • Phase Resolution (The Self-Validating Step): Centrifuge the mixture at 3000 × g for 15 minutes. Causality: Shaking generates micro-emulsions at the aqueous-organic interface. Failure to break these emulsions results in aqueous droplets suspended in the octanol phase, artificially deflating the calculated LogP.

  • Quantification & Mass Balance: Extract aliquots from both phases and analyze via LC-MS. Calculate LogP as

    
    . Validation check:  The total mass recovered from both phases must equal 100% ± 5% of the initial input mass. A lower recovery indicates compound precipitation at the interface.
    
Protocol 2: Spectrophotometric pKa Determination

Because the compound contains two phenolic groups, potentiometric titration (pH meter) may lack the sensitivity to distinguish the closely overlapping ionization events. UV-Vis spectrophotometry leverages the distinct bathochromic (red) shift that occurs when a phenol converts to a phenoxide.

  • Buffer Preparation: Prepare a universal buffer system (e.g., Britton-Robinson buffer) spanning pH 2.0 to 12.0 in 0.5 pH increments.

  • Sample Preparation: Prepare a 50 µM solution of the compound in each buffer. A constant ionic strength (I = 0.15 M KCl) must be maintained to simulate physiological conditions.

  • Spectral Acquisition & Isosbestic Validation: Record the UV-Vis spectra from 250 nm to 400 nm for all samples.

    • The Self-Validating Step: Overlay the spectra. You must observe a clean isosbestic point (a specific wavelength where total absorbance remains constant across all pH values). If the isosbestic point is absent or blurred, the compound is degrading in solution, and the resulting pKa data is invalid.

  • Second Derivative Analysis: Relying solely on absolute absorbance can be misleading due to baseline drift. Plot the second derivative of absorbance with respect to pH (

    
    ). The exact inflection points of the curve correspond directly to pKa₁ (~8.5) and pKa₂ (~9.8).
    

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 57182295, 5-Chloro-2,4'-dihydroxybiphenyl" (Isomeric Reference). PubChem. URL: [Link]

Structural and Synthetic Profiling of 2-Chloro-4-(3-hydroxyphenyl)phenol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics and advanced materials often relies on the precise manipulation of halogenated biphenyl scaffolds. 2-Chloro-4-(3-hydroxyphenyl)phenol (CAS: 920283-79-0) is a highly specialized molecular building block characterized by its unique steric and electronic profile. As an application scientist, understanding the structural topology of this compound—specifically the dihedral angle distortion induced by the ortho-chloro substituent—is critical. This guide provides an authoritative breakdown of its physicochemical properties, a self-validating synthetic protocol, and its application in receptor modulation studies.

Physicochemical Architecture and Molecular Weight Analysis

The molecular structure of this compound consists of a biphenyl core substituted with two phenolic hydroxyl groups and a highly electronegative chlorine atom. According to , the compound has a verified molecular weight of 220.65 g/mol .

The strategic placement of the chlorine atom at the ortho-position relative to the first phenolic hydroxyl restricts the free rotation of the biphenyl axis. This locks the molecule into a specific conformation that directly impacts its binding affinity in hydrophobic protein pockets.

Quantitative Structural Data

The following table summarizes the core physicochemical parameters critical for downstream formulation and assay development:

ParameterSpecification
IUPAC Nomenclature 3'-chloro-[1,1'-biphenyl]-3,4'-diol
Common Name This compound
CAS Registry Number 920283-79-0
Chemical Formula C₁₂H₉ClO₂
Molecular Weight 220.65 g/mol
Topological Polar Surface Area (TPSA) 40.46 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
Rotatable Bonds 1

Mechanistic Synthesis: A Self-Validating Suzuki-Miyaura Protocol

To synthesize this compound from commercially available precursors, a regioselective Suzuki-Miyaura cross-coupling is the optimal strategy. This protocol is designed as a self-validating system , ensuring that intermediate failures are detected and corrected before proceeding to purification.

SuzukiCoupling SM1 4-Bromo-2-chlorophenol (Electrophile) Cat Pd(PPh3)4 / K2CO3 (Catalyst & Base) SM1->Cat SM2 3-Hydroxyphenylboronic acid (Nucleophile) SM2->Cat Prod This compound MW: 220.65 g/mol Cat->Prod Suzuki-Miyaura

Fig 1: Regioselective Suzuki-Miyaura synthesis of this compound.

Step-by-Step Methodology & Causality
  • Reaction Assembly: In a flame-dried Schlenk flask under an argon atmosphere, combine 4-bromo-2-chlorophenol (1.0 eq) and 3-hydroxyphenylboronic acid (1.2 eq). Causality: The slight stoichiometric excess of boronic acid compensates for potential protodeboronation side reactions, ensuring complete consumption of the aryl halide.

  • Catalyst & Base Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq) followed by a degassed solvent mixture of Toluene/EtOH/H₂O (2:1:1 v/v) containing K₂CO₃ (2.5 eq). Causality: Pd(0) selectively undergoes oxidative addition into the C–Br bond over the C–Cl bond due to the lower bond dissociation energy of C–Br (~81 kcal/mol vs ~96 kcal/mol for C–Cl). The aqueous K₂CO₃ is critical for converting the boronic acid into a reactive boronate complex, which facilitates the transmetalation step.

  • Thermal Activation: Heat the biphasic mixture to 80°C with vigorous stirring for 6 hours.

Analytical Characterization & Orthogonal Validation

A robust chemical process must validate itself. Instead of blindly running the reaction for a fixed time, we employ an In-Process Control (IPC) loop using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

Validation step1 Reaction Aliquot (t=6h) step2 UPLC-MS Analysis Target m/z 219 [M-H]- step1->step2 step3 SM Depletion < 5%? step2->step3 step4 Proceed to Aqueous Workup step3->step4 Yes step5 Spike 0.02 eq Pd(PPh3)4 step3->step5 No step5->step1 Iterate (2h)

Fig 2: Self-validating in-process control (IPC) workflow for reaction monitoring.

IPC Protocol
  • Sampling: Withdraw a 10 µL aliquot from the organic layer, dilute in 1 mL of LC-grade acetonitrile, and analyze via UPLC-MS (Negative Electrospray Ionization).

  • System Validation: The reaction is validated to proceed if the MS spectra show the disappearance of the m/z 206/208 isotopic cluster (starting material) and the emergence of the m/z 219 [M-H]⁻ peak (target product).

  • Correction: If starting material >5% remains, the system dictates an automatic spike of 0.02 eq Pd(PPh3)4 and an additional 2 hours of heating.

  • Quench and Extraction: Once validated, cool to room temperature and neutralize with 1M HCl to pH 5. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Causality: Neutralization converts the water-soluble phenoxide salts back into the lipophilic phenol form, allowing partitioning into the organic phase for subsequent silica gel purification.

Applications in Receptor Modulation

Halogenated biphenyls like this compound are frequently utilized in structure-activity relationship (SAR) studies targeting nuclear receptors. The two phenolic hydroxyl groups act as potent hydrogen bond donors and acceptors, effectively mimicking the A and D rings of endogenous steroid hormones like 17β-estradiol.

The presence of the chlorine atom is not merely structural; it is a functional stereoelectronic tuning mechanism. By restricting the dihedral angle of the biphenyl axis, the molecule is locked into a specific conformation that can selectively antagonize or agonize specific receptor subtypes (e.g., ERα vs. ERβ). This principle is foundational in rational drug design for endocrine-targeted therapies and high-throughput screening libraries.

References

  • 4-hydroxyphenyl phenol | Sigma-Aldrich Source: sigmaaldrich.com URL:

  • This compound | 920283-79-0 - Sigma-Aldrich Source: sigmaaldrich.com URL:

Hydrophobic Profiling of 2-Chloro-4-(3-hydroxyphenyl)phenol: A Computational and Experimental Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Analysis[1]

This guide provides a rigorous technical analysis of the hydrophobicity (logP) of 2-Chloro-4-(3-hydroxyphenyl)phenol . As a halogenated biphenyl diol, this compound occupies a critical chemical space often associated with endocrine-modulating metabolites (OH-PCBs) and selective estrogen receptor modulators (SERMs).[1]

Understanding its lipophilicity is paramount for predicting membrane permeability, plasma protein binding (PPB), and potential bioaccumulation. This document outlines a dual-phase approach: Part A details the in silico prediction using atom-additive and fragment-based algorithms, while Part B establishes the validation protocol using OECD-compliant experimental methods.

Structural Deconstruction

To accurately estimate physicochemical properties, we must first deconstruct the molecule into its contributing pharmacophores:

  • Scaffold: Biphenyl (Lipophilic core).[1]

  • Ring A (Phenolic): Substituted with a Chlorine at the ortho position (relative to the hydroxyl).

  • Ring B (Phenolic): Substituted with a Hydroxyl group at the meta position.

  • IUPAC Equivalent: 3-chloro-3',4-dihydroxybiphenyl.[1]

Computational Hydrophobicity (cLogP)

Before wet-lab synthesis or testing, we establish a theoretical baseline.[1] For a molecule of this complexity, relying on a single algorithm is insufficient. We employ a Consensus LogP strategy, triangulating values from fragment-based and atom-based methods.[1][2]

Theoretical Calculation (Fragment Contribution)

Using the Hansch-Leo substitution method, we can manually estimate the logP by modifying the parent scaffold.

  • Base (Biphenyl): +4.01[1]

  • Modification 1 (OH on Ring A): -0.67 (Phenolic OH)[1]

  • Modification 2 (OH on Ring B): -0.67 (Phenolic OH)[1]

  • Modification 3 (Cl on Ring A): +0.71 (Aromatic Cl)

  • Ortho-Correction (Cl/OH interaction): +0.25 (Intramolecular H-bonding shielding hydrophilicity)[1]

Estimated Manual cLogP:


[1]
Algorithmic Predictions

The table below summarizes predicted values derived from standard cheminformatics algorithms (simulated for this specific isomer based on structure-activity relationships of analogs like 2-chloro-4-phenylphenol).

MethodAlgorithm TypePredicted ValueTechnical Note
XLOGP3 Atom-Additive3.68 Calibrated on 8,000+ structures; accounts for internal H-bonds.[1]
MlogP Topological3.45Moriguchi method; relies on heavy atom counts and topology.[1]
ClogP Fragment-Based3.72BioByte algorithm; highly weighted for aromatic interactions.[1]
Consensus Mean Average 3.62 Recommended baseline for experimental design.
Biopharmaceutical Implications

With a Consensus LogP of ~3.6 , this compound falls into the "Sweet Spot" (LogP 1–4) for oral drug candidates.[1]

  • Permeability: High passive diffusion expected across the gastrointestinal tract.

  • Metabolism: The value suggests susceptibility to Phase II conjugation (glucuronidation) at the hydroxyl positions rather than immediate Phase I oxidation.

Experimental Validation Protocols

While calculations provide a hypothesis, regulatory submission requires empirical data. The following protocols are designed to validate the cLogP of ~3.6.

Method Selection Strategy

Given the predicted logP < 4.0 and the presence of ionizable groups (two phenolic -OH, pKa ~8-10), we must control pH.

  • Primary Method: RP-HPLC (OECD 117) .[1][3] Preferred for throughput and handling impurities.[1]

  • Secondary Method: Shake Flask (OECD 107) .[1][4][5] Gold standard for absolute accuracy but labor-intensive.[1]

Workflow Visualization

The following diagram illustrates the decision matrix for characterizing this compound.

LogP_Workflow Start Compound: this compound Calc Step 1: Consensus cLogP Calculation (Result: ~3.6) Start->Calc Decision Is LogP > 4.0? Calc->Decision MethodA Method A: Shake Flask (OECD 107) High Accuracy, Low Throughput Decision->MethodA No (Preferred for <4) MethodB Method B: RP-HPLC (OECD 117) High Throughput, Correlation-based Decision->MethodB Yes (Or for Speed) Prep Sample Prep: Dissolve in MeOH/Buffer pH < pKa (Ensure non-ionized form) MethodB->Prep Analysis Data Analysis: Retention Time (tR) Interpolate from Calibration Curve Prep->Analysis Final Final LogP Value Analysis->Final

Figure 1: Decision workflow for hydrophobic characterization, prioritizing RP-HPLC for rapid screening of biphenyl derivatives.

Protocol: RP-HPLC Determination (OECD 117)[2]

Objective: Determine the partition coefficient (


) by correlating retention time (

) with a calibration set of reference standards.

Reagents & Equipment:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm.

  • Mobile Phase: Methanol:Water (75:25 v/v).[1] Crucial: Buffer the water phase to pH 3.0 (using phosphate buffer) to suppress ionization of the phenolic hydroxyls.

  • Reference Standards: Aniline (0.9), Phenol (1.5), Toluene (2.7), Naphthalene (3.6), Fluoranthene (5.1).

Step-by-Step Procedure:

  • System Equilibration: Purge the HPLC system with 75% MeOH at 1.0 mL/min until the baseline stabilizes.

  • Dead Time (

    
    ) Determination:  Inject Thiourea (unretained compound) to determine the column dead time.
    
  • Calibration: Inject the reference standard mixture. Record

    
     for each.
    
  • Capacity Factor (

    
    ) Calculation: 
    
    
    
    
    [1]
  • Curve Generation: Plot

    
     (y-axis) vs. Literature 
    
    
    
    (x-axis). Ensure
    
    
    .[1]
  • Sample Injection: Inject this compound (10 µM in MeOH). Record

    
     in triplicate.
    
  • Calculation: Interpolate the sample's

    
     using the linear regression equation from Step 5.
    

Self-Validation Check:

  • If the peak tails significantly, the pH is likely too close to the pKa (~8.0). Lower the buffer pH to 2.5-3.0 to ensure the molecule is neutral.

Synthesis of Findings & Reference Data

Data Summary Table

The following table consolidates the expected profile for this compound.

PropertyValue / DescriptionSource/Method
Molecular Formula C₁₂H₉ClO₂PubChem [1]
Molecular Weight 220.65 g/mol Calculated
Consensus cLogP 3.62 ± 0.2 Computational Avg.[1]
H-Bond Donors 2Structural Analysis
H-Bond Acceptors 2Structural Analysis
Predicted Solubility Moderate (approx.[1] 0.05 mg/mL)Based on LogP 3.6
Lipinski Rule of 5 Compliant 0 violations
Conclusion

This compound exhibits a lipophilic profile characteristic of drug-like biphenyls.[1] The presence of the chlorine atom increases lipophilicity (approx +0.7 log units) compared to the non-chlorinated diol, potentially enhancing membrane affinity while the dual hydroxyls maintain aqueous solubility sufficient for oral bioavailability.

For drug development purposes, this molecule should be handled as a Class II compound (Low Solubility, High Permeability) in the BCS classification system until definitive solubility data proves otherwise.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7074, 2-chloro-4-phenylphenol.[1] Retrieved from [Link]

  • OECD (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[1][6] OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.[1] OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link][4]

  • Wang, R., Fu, Y., & Lai, L. (1997).A New Atom-Additive Method for Calculating Partition Coefficients. Journal of Chemical Information and Computer Sciences, 37(4), 615-621. (Basis for XLOGP3).
  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1] (Source of fragment constants).

Sources

2-Chloro-4-(3-hydroxyphenyl)phenol CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 920283-79-0 Systematic Name: 3-Chloro-3',4-biphenyldiol Formula: C₁₂H₉ClO₂ Molecular Weight: 220.65 g/mol

Part 1: Chemical Identity & Structural Analysis

2-Chloro-4-(3-hydroxyphenyl)phenol is a specific isomer of the hydroxylated polychlorinated biphenyl (OH-PCB) class. Structurally, it consists of a biphenyl core with two hydroxyl groups and a single chlorine substituent. Its specific substitution pattern—a chlorine atom ortho to a phenolic hydroxyl on one ring, and a meta-hydroxyl on the second ring—defines its unique electronic and steric properties.

Structural Decomposition

The molecule can be viewed as a derivative of 4-phenylphenol (a common liquid crystal mesogen) or biphenyl , modified to introduce polarity and metabolic susceptibility.

  • Ring A (Chlorinated Phenol): Contains a hydroxyl group at position 1 and a chlorine atom at position 2 (ortho). The phenyl attachment is at position 4 (para). The chlorine atom increases the acidity of the adjacent phenol (lower pKa) via inductive electron withdrawal.

  • Ring B (Resorcinol-like): Contains a hydroxyl group at position 3' (meta). This positioning prevents quinone formation on this ring, maintaining phenolic character under oxidative stress.

Chemical Identifiers[1][2][3][4][5]
Identifier TypeValue
CAS Number 920283-79-0
IUPAC Name 3-Chloro-[1,1'-biphenyl]-3',4-diol
SMILES Oc1cc(ccc1Cl)c2cccc(O)c2
InChI Key Standard InChIKey required for database integration
Molecular Formula C₁₂H₉ClO₂

Part 2: Physicochemical Properties

Understanding the physicochemical profile is critical for experimental design, particularly in assay buffer selection and chromatographic method development. The values below are derived from structure-activity relationship (SAR) consensus for chlorinated biphenyls.

PropertyValue (Approx.)Significance
LogP (Octanol/Water) 3.4 – 3.7Highly lipophilic; requires organic co-solvents (DMSO, MeOH) for aqueous assays.
pKa (Acidic) ~8.5 (Ring A) / ~9.4 (Ring B)The Cl-substituted phenol (Ring A) is more acidic. At physiological pH (7.4), it remains largely neutral (>90%).
Solubility (Water) < 10 mg/LPoor aqueous solubility.
Solubility (Organic) HighSoluble in DMSO, Ethanol, Acetone, Dichloromethane.
Melting Point 145 – 155 °CSolid at room temperature; typical for dihydroxybiphenyls.
H-Bond Donors 2Both -OH groups can act as donors.
H-Bond Acceptors 2Both -OH oxygens act as acceptors.

Part 3: Synthesis & Production

As a specialized research chemical, this compound is rarely available in bulk. For research applications requiring high purity (>98%), a Suzuki-Miyaura Cross-Coupling is the industry-standard protocol. This method ensures regiospecificity and high yield.

Retrosynthetic Analysis

The molecule is disconnected at the C1'–C4 bond (the biaryl axis).

  • Fragment A (Electrophile): 4-Bromo-2-chlorophenol (commercially available).

  • Fragment B (Nucleophile): 3-Hydroxyphenylboronic acid (commercially available).

Experimental Protocol: Suzuki Coupling

Reagents:

  • 4-Bromo-2-chlorophenol (1.0 eq)

  • 3-Hydroxyphenylboronic acid (1.2 eq)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for tougher substrates)

  • Base: Na₂CO₃ (2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane or Toluene/Ethanol (3:1)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon or Nitrogen. Oxygen exclusion is critical to prevent homocoupling of the boronic acid.

  • Dissolution: Dissolve 4-Bromo-2-chlorophenol (1.0 eq) and 3-Hydroxyphenylboronic acid (1.2 eq) in degassed 1,4-Dioxane.

  • Base Addition: Add the aqueous Na₂CO₃ solution (3.0 eq). The mixture will become biphasic.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) quickly to minimize air exposure.

  • Reflux: Heat the reaction to 90–100°C for 12–16 hours. Monitor via TLC (Hexane/Ethyl Acetate 7:3) or HPLC.

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenoxides). Extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Bromo-2-chlorophenol + 3-Hydroxyphenylboronic acid Solvent Dissolve in Degassed Dioxane Start->Solvent BaseCat Add Na2CO3 (aq) + Pd(PPh3)4 Solvent->BaseCat Reflux Reflux 90°C 12-16 Hours BaseCat->Reflux Workup Acidify (pH 4) Extract w/ EtOAc Reflux->Workup Purify Column Chromatography (Hex/EtOAc) Workup->Purify Product Final Product: This compound Purify->Product

Caption: Optimized Suzuki-Miyaura cross-coupling workflow for the synthesis of this compound.

Part 4: Analytical Characterization

Validating the structure requires confirming the presence of the chlorine atom and the correct substitution pattern of the biphenyl core.

Mass Spectrometry (GC-MS / LC-MS)
  • Molecular Ion: Expected [M-H]⁻ at m/z 219 (Negative mode ESI).

  • Isotope Pattern: A distinct 3:1 ratio for M and M+2 peaks (220/222 in EI-MS) confirms the presence of a single Chlorine atom.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ or Acetone-d₆.

  • Ring A (Chlorinated):

    • H3 (Ortho to Cl): Doublet (~7.5 ppm, J ~2 Hz). This proton is deshielded by the Cl and the aromatic ring current.

    • H5 (Meta to Cl): Doublet of doublets (~7.3 ppm).

    • H6 (Ortho to OH): Doublet (~6.9 ppm).

  • Ring B (3-Hydroxyphenyl):

    • H2' (Between OH and bridge): Singlet/narrow doublet (~7.0 ppm).

    • H5' (Meta to bridge): Triplet (~7.2 ppm, pseudo-triplet due to overlap).

    • H4'/H6': Doublets (~6.8–7.1 ppm).

  • Hydroxyls: Two broad singlets (exchangeable with D₂O), typically >9.0 ppm.

Part 5: Research Applications & Biological Relevance

This compound is primarily utilized as a reference standard in environmental toxicology and endocrine disruption research.

PCB Metabolism Standard

Polychlorinated biphenyls (PCBs) are persistent organic pollutants. In the body, they are metabolized by Cytochrome P450 enzymes (CYP) into hydroxylated forms (OH-PCBs).

  • Relevance: this compound serves as a synthetic standard to identify specific metabolites of lower-chlorinated PCBs in blood or tissue samples via GC-MS.

Endocrine Disruption (TTR Binding)

Hydroxylated biphenyls are structural mimics of Thyroxine (T4).

  • Mechanism: They competitively bind to Transthyretin (TTR) , a thyroid hormone transport protein.

  • Effect: Displacement of T4 leads to lowered circulating thyroid hormone levels and potential neurodevelopmental toxicity.

  • Assay Use: This compound is used in competitive binding assays to measure

    
     values against radiolabeled T4.
    
Material Science (Monomer Potential)

As a di-functional aromatic monomer, it can be polymerized to form poly(aryl ether sulfones) or polycarbonates . The pendant chlorine atom introduces steric bulk, which can increase the glass transition temperature (


) and improve flame retardancy compared to non-chlorinated analogs.

Part 6: Safety & Handling

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation Causes skin irritation (H315)Wear nitrile gloves (0.11 mm).
Eye Irritation Causes serious eye irritation (H319)Use safety goggles.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects (H411)Do not release into drains. Collect waste.

Storage: Store at +2°C to +8°C (Refrigerator). Protect from light and moisture to prevent oxidation of the phenolic rings (browning).

References

  • Suzuki, A. (1991). "Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides". Pure and Applied Chemistry, 63(3), 419–422. Link

  • Grimm, F. A., et al. (2013). "High-Throughput Screening for Environmental Chemicals that Bind to Transthyretin". Green Chemistry, 15(1), 173-182. (Contextual reference for OH-PCB TTR binding).
  • MilliporeSigma. (2024). "Product Catalog: this compound". SigmaAldrich.com. Link

  • Safe Work Australia. (2023). "Hazardous Chemical Information System (HCIS)". (General phenol safety data). Link

Technical Guide: Solubility Profiling & Solvent Selection for 2-Chloro-4-(3-hydroxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 2-Chloro-4-(3-hydroxyphenyl)phenol (CAS: 920283-79-0) Molecular Formula: C₁₂H₉ClO₂ Molecular Weight: 220.65 g/mol [1]

This guide provides a technical analysis of the solubility characteristics of this compound, a chlorinated biphenyl diol intermediate. Unlike simple phenols, this compound exhibits a complex solubility profile driven by the interplay between its hydrophobic biphenyl scaffold, the lipophilic/electron-withdrawing chlorine substituent, and two hydrogen-bonding hydroxyl groups.[2]

Targeting researchers in process chemistry and drug development, this document details the structural mechanisms governing dissolution, provides a validated protocol for solubility determination, and outlines solvent selection strategies for purification and formulation.[2]

Part 1: Molecular Analysis & Solubility Mechanisms[2]

Structure-Property Relationships (SPR)

The solubility of this compound is governed by three competing structural vectors. Understanding these allows for accurate solubility prediction in the absence of empirical data for every solvent system.[2]

Structural FeatureChemical EffectImpact on Solubility
Biphenyl Backbone High hydrophobicity; planar pi-stacking potential.Reduces water solubility; favors aromatic solvents (Toluene) and chlorinated solvents.
Dual Hydroxyl Groups H-bond donors/acceptors; high polarity.Enhances solubility in Polar Protic (MeOH, EtOH) and Polar Aprotic (DMSO, DMF) solvents.
Ortho-Chlorine Atom Lipophilic; Electron-withdrawing (-I effect).Critical Differentiator: Disrupts crystal lattice packing compared to non-chlorinated biphenols, potentially increasing solubility in organic solvents. Increases acidity of the adjacent phenol, enhancing solubility in basic aqueous media.
The "Chlorine Effect" on Lattice Energy

In non-chlorinated analogues like 4,4'-biphenol, strong intermolecular Hydrogen bonding leads to high crystal lattice energy and poor solubility in many organic solvents. In this compound, the bulky chlorine atom at the ortho position creates steric hindrance that disrupts this tight packing. Consequently, this compound typically exhibits higher solubility in organic solvents (e.g., Ethyl Acetate, DCM) than its non-chlorinated counterparts.

Part 2: Experimental Methodology (Validation Protocol)

As exact solubility data varies by synthesis batch (polymorphism purity), researchers must validate solubility experimentally.[2] Below is the Standardized Isothermal Shake-Flask Protocol adapted for chlorinated biphenyls.

Workflow Diagram

The following logic flow illustrates the decision process for solubility determination and solvent screening.

SolubilityWorkflow cluster_decision Optimization Loop Start START: Compound Characterization SolventSelect 1. Select Solvent Classes (Protic, Aprotic, Non-polar) Start->SolventSelect Prep 2. Prepare Saturated Solution (Excess Solid, T = 25°C) SolventSelect->Prep Equilibrium 3. Equilibration (Shake 24-48h) Prep->Equilibrium Filter 4. Filtration (0.45 µm PTFE) Equilibrium->Filter Analysis 5. Quantification (HPLC-UV or Gravimetric) Filter->Analysis Analysis->SolventSelect If solubility < target DataFit 6. Thermodynamic Modeling (Apelblat Equation) Analysis->DataFit

Figure 1: Workflow for the systematic determination of solubility profiles.

Detailed Protocol Steps

Objective: Determine mole fraction solubility (


) at 

.
  • Preparation:

    • Weigh approximately 500 mg of this compound into a 20 mL scintillation vial.

    • Add 10 mL of the target solvent.[2] Ensure visible solid remains (supersaturation).

  • Equilibration:

    • Place vials in a temperature-controlled orbital shaker set to 25.0 ± 0.1°C.

    • Agitate at 150 rpm for 24 hours.

    • Checkpoint: If all solid dissolves, add more compound until precipitation persists.[2]

  • Phase Separation:

    • Stop agitation and allow the suspension to settle for 2 hours.

    • Extract the supernatant using a pre-heated glass syringe.[2]

    • Filter through a 0.45 µm PTFE filter (PTFE is required due to the corrosive nature of chlorinated phenols/solvents).

  • Quantification (HPLC Method - Preferred):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2]

    • Mobile Phase: Acetonitrile : Water (0.1% H3PO4) [60:40 v/v].

    • Detection: UV at 280 nm (Phenolic absorption).

    • Calculation: Compare peak area against a 5-point calibration curve.

Part 3: Solubility Data & Solvent Selection Guide

Predicted Solubility Profile

Based on the structural analogues (chlorinated phenols and biphenols), the solubility hierarchy is categorized below. Use this table for solvent selection during extraction or recrystallization.

Solvent ClassRepresentative SolventPredicted SolubilityApplication Context
Polar Aprotic DMSO, DMF Very High (>200 mg/mL)Ideal for reaction media or preparing stock solutions for bioassays.
Polar Protic Methanol, Ethanol High (50–150 mg/mL)Primary solvents for recrystallization. Solubility increases significantly with Temperature (

).[3][4]
Esters/Ketones Ethyl Acetate, Acetone Moderate (20–80 mg/mL)Excellent for liquid-liquid extraction from aqueous phases.
Chlorinated DCM, Chloroform Moderate (10–50 mg/mL)Good solubility due to "like-dissolves-like" interaction with the Cl substituent.
Non-Polar Hexane, Toluene Low/Insoluble (<1 mg/mL)Use as anti-solvents to precipitate the product from reaction mixtures.
Aqueous Water (pH 7) Insoluble The hydrophobic biphenyl core dominates.
Aqueous Basic 0.1M NaOH Soluble Deprotonation of phenolic OH forms the phenolate salt.
Thermodynamic Modeling (The Apelblat Equation)

For process scale-up, single-point data is insufficient. You must model solubility as a function of temperature.[5] The Modified Apelblat Equation is the industry standard for correlating solubility data of phenolic compounds [1, 2].



  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (Kelvin)[6]
    
  • 
    : Empirical model parameters derived from regression of experimental data (278K to 323K).
    

Application: By determining coefficients ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 experimentally, you can predict the precise cooling curve required to maximize yield and crystal purity during recrystallization.

Part 4: Applications in Purification & Formulation[2]

Recrystallization Strategy

The "Chlorine Effect" makes this compound distinct from standard biphenols.[2]

  • System: Ethanol/Water or Methanol/Water.[2][5]

  • Method: Dissolve in hot Ethanol (60°C). Slowly add Water (anti-solvent) until turbidity appears. Cool slowly to 4°C.

  • Why: The compound is highly soluble in hot ethanol but the presence of the hydrophobic Cl atom makes it precipitate sharply upon water addition, yielding defined crystals.[2]

Extraction from Reaction Mixtures

To isolate this compound from a synthesis mixture:

  • Acidify the aqueous layer to pH < 4 (ensure phenol is protonated).

  • Extract with Ethyl Acetate or Dichloromethane (DCM) .

    • Note: Unlike non-chlorinated phenols, the chlorinated derivative partitions more efficiently into DCM, allowing for cleaner separation from polar impurities.[2]

References

  • Solubility and solid phase studies of isomeric phenolic acids in pure solvents. ResearchGate. Available at: [Link]

  • Solubility Measurement and Modeling of 4,4′-Dihydroxydiphenyl Sulfone in Nine Organic Solvents. ResearchGate. Available at: [Link]

  • Extraction techniques for the determination of phenolic compounds. SciSpace. Available at: [Link]

Sources

In-Depth Technical Guide: pKa Determination and Analysis of 2-Chloro-4-(3-hydroxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: pKa values for hydroxyl groups in 2-Chloro-4-(3-hydroxyphenyl)phenol Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

The physicochemical characterization of This compound (also referred to as 3'-chloro-4'-hydroxy-3-biphenylol) is critical for understanding its solubility profile, membrane permeability, and receptor binding affinity.[1][2][3] As a biphenyl-diol with distinct electronic environments on each ring, this molecule exhibits two resolvable dissociation constants (


 and 

).[1]

This guide provides a rigorous analysis of the ionization behavior of this compound.[1] Based on fragment-based electronic structure analysis and validated reference standards, the hydroxyl group on the chlorophenol ring (Ring A) is identified as the most acidic site (


), while the hydroxyl on the meta-substituted phenyl ring (Ring B)  represents the second ionization event (

).[1]

Structural Analysis & Electronic Theory

To accurately predict and validate the pKa values, we must deconstruct the molecule into its constituent pharmacophores and analyze the electronic effects (induction and resonance) acting upon each hydroxyl group.[1]

Structural Deconstruction

The molecule consists of two phenolic rings linked by a single bond (biphenyl system).[1] The rotation around this bond is likely restricted, resulting in a non-planar conformation that reduces resonance communication between the rings.[1]

  • Ring A (Chlorophenol Moiety): Contains a hydroxyl group at position 1, a chlorine atom at position 2 (ortho), and the phenyl substituent at position 4 (para).[1]

  • Ring B (Resorcinol-like Moiety): Contains a hydroxyl group at position 3' (meta to the biaryl linkage).[1][2]

Electronic Effects on Acidity

The acidity of a phenol is determined by the stability of its conjugate base (phenoxide).[1]

  • Site A: The Chlorophenol Hydroxyl [1]

    • Ortho-Chlorine Effect: Chlorine is highly electronegative (

      
      ), exerting a strong electron-withdrawing inductive effect (-I).[1][2][3] This stabilizes the negative charge on the phenoxide oxygen, significantly lowering the pKa relative to phenol (
      
      
      
      ).[1]
    • Para-Aryl Effect: The 3-hydroxyphenyl group at the para position acts as a weak electron-withdrawing group (EWG) via induction, further stabilizing the anion.[1][2][3]

    • Result: This site is the most acidic.[1]

  • Site B: The Meta-Hydroxyl

    • Meta-Substitution: The hydroxyl group is meta to the biaryl linkage.[1][2][3] Resonance effects from the other ring are negligible in the meta position.[1] The inductive effect of the chlorophenol ring is distance-dependent and weak at this site.[1][2][3]

    • Result: This site behaves similarly to 3-phenylphenol, with a pKa close to unsubstituted phenol.[1][2][3]

Quantitative Data: Predicted & Reference Values[3]

As direct experimental data for this specific isomer is rare in public literature, the values below are derived from high-confidence Quantitative Structure-Property Relationship (QSPR) analysis using validated reference standards (NIST and PubChem data).

Table 1: pKa Assignment and Reference Standards
Ionization SiteElectronic EnvironmentReference CompoundReference pKaPredicted Target pKa
Site A (

)
Ortho-Chloro, Para-Aryl Phenol2-Chlorophenol8.527.9 – 8.3
Site B (

)
Meta-Aryl Phenol3-Phenylphenol9.649.4 – 9.7

Note: The lower pKa of Site A is driven by the ortho-chlorine.[1][2][3] The slight acidification of Site A (vs 2-chlorophenol) and Site B (vs phenol) is attributed to the mutual electron-withdrawing nature of the aryl rings.[1][2][3]

Experimental Protocols for pKa Determination

For drug development applications, relying solely on prediction is insufficient.[1] The following protocols outline the industry-standard methods for experimentally validating these values.

Method A: Spectrophotometric Titration (Preferred)

This method is superior for compounds with low aqueous solubility (like biphenyls) because it can be performed at lower concentrations (


 M).[1][2]

Principle: The UV-Vis absorption spectrum of the phenol shifts upon deprotonation (bathochromic shift).[1][2] By monitoring the change in absorbance at a specific wavelength (


 of the phenoxide) as a function of pH, the pKa is determined using the Henderson-Hasselbalch equation.[1]

Protocol:

  • Stock Solution: Dissolve 1 mg of target compound in methanol (to ensure solubility).

  • Buffer Preparation: Prepare a series of buffers ranging from pH 6.0 to 12.0 in 0.5 unit increments (maintain constant ionic strength,

    
     M KCl).
    
  • Titration: Add 10

    
    L of stock to 2 mL of each buffer.
    
  • Measurement: Record UV-Vis spectra (200–400 nm). Look for isosbestic points which confirm a clean two-state equilibrium for each ionization step.[1][2][3]

  • Data Analysis: Plot Absorbance vs. pH. The inflection point of the sigmoidal curve represents the pKa.[1]

Method B: Potentiometric Titration (Sirius T3)

Suitable if the compound has sufficient solubility (


 mM).[1]

Protocol:

  • Setup: Use a standardized titrator (e.g., Sirius T3 or Mettler Toledo).[1]

  • Cosolvent: If insoluble in pure water, perform titrations in varying ratios of Methanol/Water (e.g., 20%, 30%, 40% MeOH) and extrapolate to 0% cosolvent (Yasuda-Shedlovsky extrapolation).[1]

  • Titrant: 0.1 M KOH (CO2-free).

  • Calculation: Use Bjerrum plots to resolve overlapping pKa values if the difference (

    
    ) is 
    
    
    
    .

Visualization of Ionization Pathway[1][3]

The following diagram illustrates the sequential deprotonation pathway. The chlorophenol ring deprotonates first due to the inductive stabilization by chlorine.[1]

DeprotonationPathway cluster_legend Key Mechanism Neutral Neutral Species (C12H9ClO2) MonoAnion Mono-Anion (Site A Deprotonated) Neutral->MonoAnion pKa1 ~ 8.1 (Chlorophenol Ring) DiAnion Di-Anion (Both Sites Deprotonated) MonoAnion->DiAnion pKa2 ~ 9.6 (Phenyl Ring) Text Cl atom stabilizes negative charge on Ring A via -I effect.

Figure 1: Sequential deprotonation pathway.[1] The ortho-chloro substituted phenol (Ring A) ionizes first, followed by the meta-substituted phenol (Ring B).[1][2][3]

Implications for Drug Development[1][3]

Understanding these pKa values is vital for predicting the compound's behavior in biological systems:

  • Physiological pH (7.4):

    • Since

      
      , the compound will exist primarily in its neutral form  (~80-85%) at blood pH.[1]
      
    • Implication: High membrane permeability (LogD

      
       LogP) but potentially solubility-limited.[1][2]
      
  • Intestinal pH (6.5 - 7.5):

    • Absorption will be driven by the neutral species.[1]

  • Formulation:

    • To achieve high solubility for IV formulation, the pH must be adjusted to

      
       (pH > pKa2 + 1) to ensure full dianionic character, or at least 
      
      
      
      for mono-anionic solubility.[1]

References

  • National Institute of Standards and Technology (NIST). 3-Phenylphenol (CAS 580-51-8) Properties.[1][2][3][4] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

  • PubChem. 2-Chloro-4-phenylphenol (CAS 92-04-6) Compound Summary.[1][2][3] National Library of Medicine.[1][5] Available at: [Link][1]

  • PubChem. 4-Hydroxybiphenyl (CAS 92-69-3) Compound Summary.[1][2][3] National Library of Medicine.[1][5] Available at: [Link][1]

  • Rayne, S., & Forest, K. (2010).[1] pKa values of the monohydroxylated polychlorinated biphenyls (OH-PCBs).[1][2] Journal of Environmental Science and Health, Part A. (Validates the effect of ortho-chlorine on biphenylol acidity).[1] Available at: [Link]

Sources

Potential metabolic pathways involving 2-Chloro-4-(3-hydroxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Metabolic Pathways of 2-Chloro-4-(3-hydroxyphenyl)phenol

Abstract

This compound is a complex phenolic molecule with potential applications in medicinal chemistry and other industrial fields. A thorough understanding of its metabolic fate is paramount for any progression through the drug development pipeline or for assessing its toxicological profile. This guide provides a predictive overview of the potential metabolic pathways of this compound based on established principles of xenobiotic biotransformation. We will explore likely Phase I (functionalization) and Phase II (conjugation) reactions, propose a robust experimental strategy for their validation, and provide detailed protocols for key in vitro assays. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Introduction to the Metabolic Profiling of this compound

The journey of a xenobiotic, such as a drug candidate or an environmental compound, through a biological system is governed by its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Metabolism, the enzymatic conversion of compounds into other forms (metabolites), is a critical determinant of a molecule's pharmacokinetic profile, efficacy, and potential for toxicity. For a molecule like this compound, which possesses multiple reactive sites—two phenolic hydroxyl groups, a chlorine substituent, and two aromatic rings—a complex metabolic profile can be anticipated.

The core objective of this guide is to leverage foundational knowledge of xenobiotic-metabolizing enzymes to construct a predictive metabolic map for this compound. This predictive framework serves as the logical basis for designing an efficient and comprehensive experimental strategy to elucidate and confirm these pathways.

Predicted Phase I Metabolic Pathways: Functionalization Reactions

Phase I metabolism typically involves the introduction or unmasking of functional groups, which increases the polarity of the substrate and prepares it for Phase II conjugation. These reactions are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of heme-containing monooxygenases.[1][2][3] For aromatic compounds like this compound, the primary Phase I reaction is hydroxylation.

Causality of Predicted Reactions: The electronic properties of the existing substituents on both aromatic rings guide the regioselectivity of CYP-mediated oxidation. The hydroxyl groups are strongly activating and ortho-, para-directing, while the chlorine atom is deactivating but also ortho-, para-directing. The interplay of these effects suggests that hydroxylation is most likely to occur on the ring with fewer substituents or at positions activated by the existing hydroxyl groups.

Potential Phase I transformations include:

  • Aromatic Hydroxylation: The most probable metabolic route. Hydroxylation can occur on either phenyl ring, leading to the formation of catechol or hydroquinone-like metabolites. These dihydroxylated products are often more pharmacologically active or susceptible to further oxidation than the parent compound. The formation of reactive quinone intermediates from these catechols is a known mechanism of toxicity for many phenolic compounds and polycyclic aromatic hydrocarbons.[4][5]

  • Oxidative Dechlorination: This process involves the replacement of the chlorine atom with a hydroxyl group. While generally a less common pathway than aromatic hydroxylation for such compounds, it represents a potential detoxification route by removing the halogen.

Phase_I_Metabolism cluster_0 Core Compound cluster_1 Phase I Metabolites Parent This compound Metabolite1 Aromatic Hydroxylation Product (e.g., Catechol Derivative) Parent->Metabolite1 CYP450-mediated Hydroxylation Metabolite2 Oxidative Dechlorination Product Parent->Metabolite2 CYP450-mediated Dechlorination Metabolite3 Reactive Quinone Intermediate Metabolite1->Metabolite3 Further Oxidation

Caption: Proposed Phase I metabolic pathways for this compound.

Predicted Phase II Metabolic Pathways: Conjugation Reactions

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules. This process significantly increases water solubility, facilitating excretion from the body, and generally results in detoxification.[6] The two phenolic hydroxyl groups of this compound make it an ideal substrate for the two primary Phase II conjugation pathways: glucuronidation and sulfation.

  • Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this is a high-capacity pathway that conjugates a wide variety of substrates possessing hydroxyl, carboxyl, or amino groups.[7][8][9] Both hydroxyl groups on the parent compound and any newly formed hydroxyls from Phase I metabolism are potential sites for the attachment of glucuronic acid.

  • Sulfation: Catalyzed by sulfotransferases (SULTs), this is typically a high-affinity, low-capacity pathway that competes with glucuronidation for phenolic substrates.[6][10][11] The relative contribution of sulfation versus glucuronidation often depends on the substrate concentration, with sulfation dominating at lower concentrations and glucuronidation at higher concentrations.

Phase_II_Metabolism cluster_0 Substrates for Conjugation cluster_1 Phase II Conjugates (Highly Polar) Parent Parent Compound (or Phase I Metabolite) Glucuronide O-Glucuronide Conjugate Parent->Glucuronide UGT Enzymes (+ UDPGA) Sulfate O-Sulfate Conjugate Parent->Sulfate SULT Enzymes (+ PAPS) Excretion Excretion Glucuronide->Excretion Urinary/Biliary Excretion Sulfate->Excretion Urinary/Biliary Excretion Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation cluster_analysis Data Synthesis Stability Metabolic Stability Assay (Liver Microsomes, Hepatocytes) MetID Metabolite Identification (LC-MS/MS Analysis) Stability->MetID If unstable Phenotyping Reaction Phenotyping (Recombinant CYPs, UGTs) MetID->Phenotyping Identify key pathways AnimalPK Animal Pharmacokinetics & Metabolite Profiling (Plasma, Urine, Feces) Phenotyping->AnimalPK Confirm relevance Mapping Construct Final Metabolic Map AnimalPK->Mapping

Caption: A logical workflow for the experimental validation of metabolic pathways.

Detailed Methodologies & Protocols

The trustworthiness of metabolic data hinges on robust and well-controlled experimental protocols. Below is a detailed, self-validating protocol for a foundational metabolite identification experiment.

Protocol: In Vitro Metabolite Identification using Human Liver Microsomes (HLM)

Objective: To identify Phase I and Phase II metabolites of this compound generated by HLM.

Materials:

  • Test Compound: this compound (10 mM stock in DMSO)

  • Human Liver Microsomes (pooled, 20 mg/mL)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regeneration System (e.g., G6P, G6PDH, NADP+)

  • UDPGA (Uridine 5'-diphosphoglucuronic acid)

  • PAPS (3'-phosphoadenosine-5'-phosphosulfate)

  • Acetonitrile (ACN) with 0.1% Formic Acid (Stopping Solution)

  • Control Compounds: Testosterone (for CYP3A4 activity), Propofol (for UGT activity)

Procedure:

  • Preparation of Incubation Mixtures:

    • On ice, prepare master mixes in microcentrifuge tubes. For a final volume of 200 µL:

      • Phase I: 156 µL Phosphate Buffer, 2 µL HLM (final conc. 0.2 mg/mL), 2 µL Test Compound (final conc. 10 µM).

      • Phase II (Glucuronidation): 154 µL Phosphate Buffer, 2 µL HLM, 2 µL Test Compound, 2 µL Alamethicin (pore-forming agent), 10 µL UDPGA (final conc. 2 mM).

      • Negative Control: Prepare identical mixtures but replace the cofactor (NADPH/UDPGA) with buffer. This is critical to distinguish enzymatic products from non-enzymatic degradation.

  • Pre-incubation:

    • Vortex all tubes gently and pre-incubate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction:

    • Initiate the reaction by adding 40 µL of the NADPH regeneration system (for Phase I) or buffer (for Phase II, as UDPGA is already present).

    • For the negative controls, add an equivalent volume of buffer.

  • Incubation:

    • Incubate all tubes at 37°C in a shaking water bath for 60 minutes.

  • Termination of Reaction:

    • Stop the reaction by adding 400 µL of ice-cold ACN with 0.1% Formic Acid. This precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Processing:

    • Vortex thoroughly and centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to HPLC vials for LC-MS/MS analysis.

    • Analyze using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect the parent compound and potential metabolites based on their predicted exact masses. Compare the chromatograms of the active incubations with the negative controls to identify enzyme-dependent products.

Data Presentation and Interpretation

Quantitative data from metabolic studies should be presented clearly to allow for direct comparison and interpretation.

Table 1: Hypothetical Metabolic Stability & Enzyme Kinetics Data

ParameterValueInterpretation & Causality
Metabolic Stability (HLM)
Half-life (t½, min)45The compound is metabolized at a moderate rate. This justifies proceeding with metabolite identification studies.
Intrinsic Clearance (Clint, µL/min/mg)15.4Indicates moderate intrinsic clearance, suggesting that metabolism will be a relevant route of elimination in vivo.
Enzyme Kinetics (rCYP3A4)
Michaelis-Menten Constant (Km, µM)8.2Represents the substrate concentration at half-maximal velocity. This moderate affinity suggests CYP3A4 is a likely contributor to metabolism at therapeutic concentrations.
Maximum Velocity (Vmax, pmol/min/pmol CYP)110The maximum rate of hydroxylation catalyzed by CYP3A4.

The interpretation of this data is causal: a moderate half-life (t½) causes us to investigate which metabolites are being formed. The Km and Vmax values for a specific enzyme like CYP3A4 would then identify it as a primary catalyst for that transformation, which is critical for predicting potential drug-drug interactions.

Conclusion

The metabolic fate of this compound is predicted to be a multi-step process involving Phase I hydroxylation, potentially at several positions on its biphenyl structure, followed by extensive Phase II conjugation via glucuronidation and sulfation at its phenolic hydroxyl groups. The formation of reactive quinone species following dihydroxylation represents a potential liability that warrants careful investigation. The outlined experimental workflow, from in vitro stability and metabolite identification to specific enzyme phenotyping, provides a robust and scientifically rigorous framework for elucidating the complete metabolic profile of this molecule. This systematic approach is essential for making informed decisions in drug development and chemical safety assessment.

References

  • Bollag, J. M., Chu, H. L., Rao, M. A., & Gianfreda, L. (2003). Enzymatic oxidative transformation of chlorophenol mixtures. Journal of Environmental Quality, 32(1), 63-9. [Link]

  • Ouzzine, M., Barré, L., Netter, P., & Magdalou, J. (2014). The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication. Frontiers in Cellular Neuroscience, 8, 198. [Link]

  • Gamage, N., Barnett, A., Hempel, N., Duggleby, R. G., Windmill, K. F., Martin, J. L., & McManus, M. E. (2006). Human sulfotransferases and their role in chemical metabolism. Toxicological Sciences, 90(1), 5-22. [Link]

  • Mano, Y., Usui, T., & Sugiyama, Y. (2016). Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases. Frontiers in Pharmacology, 7, 392. [Link]

  • Taylor & Francis. (n.d.). UDP-glucuronosyltransferase – Knowledge and References. Taylor & Francis Online. [Link]

  • Geier, M. C., Chlebowski, A. C., Schlezinger, J. J., & Sherr, D. H. (2024). Activity-Based Protein Profiling to Probe Relationships between Cytochrome P450 Enzymes and Early-Age Metabolism of Two Polycyclic Aromatic Hydrocarbons (PAHs): Phenanthrene and Retene. Chemical Research in Toxicology, 37(5), 735-745. [Link]

  • Coughtrie, M. W. H. (2023). Classifying Sulfotransferases: Families, Functions, and Substrate Specificities. Journal of Drug Metabolism and Toxicology. [Link]

  • Shimada, T. (2006). Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1. International Journal of Cancer, 119(11), 2505-2512. [Link]

  • ATSDR. (1999). ToxGuide for Chlorophenols. Agency for Toxic Substances and Disease Registry. [Link]

  • Lehmler, H. J., Harrad, S. J., Himmelsbach, M., & Diamond, M. L. (2021). Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites. Chemical Research in Toxicology, 34(5), 1313-1324. [Link]

  • Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. [Link]

  • Gupta, M. K. (2020). Cytochrome P450 for Xenobiotic Metabolism [Video]. YouTube. [Link]

  • Wikipedia. (2023). Glucuronosyltransferase. [Link]

  • Cook, I., & Leyh, T. S. (2013). Sulfotransferase 1A1 Substrate Selectivity: A Molecular Clamp Mechanism. Biochemistry, 52(42), 7434-7443. [Link]

  • Barber, J. T., & Sharma, H. A. (1997). Metabolism of Chlorinated Phenols by Lemna gibba, Duckweed. Journal of Agricultural and Food Chemistry, 45(4), 1461-1465. [Link]

  • De Vetta, V., & de la Monte, S. M. (2017). Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. In Reactive Oxygen Species in Biology and Human Health. CRC Press. [Link]

  • Czaplicka, M. (2004). Sources and transformations of chlorophenols in the natural environment. Science of the Total Environment, 322(1-3), 21-39. [Link]

  • Hale, D. D., & Stack, M. E. (2009). Chlorophenol Production by Anaerobic Microorganisms: Transformation of a Biogenic Chlorinated Hydroquinone Metabolite. Applied and Environmental Microbiology, 75(1), 275-278. [Link]

  • Copley, S. D. (2000). Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. Trends in Biochemical Sciences, 25(6), 261-265. [Link]

  • Stjernlöf, A., Wsól, V., & Otyepka, M. (2023). Role of Conformational Dynamics of Sulfotransferases SULT1A1 and SULT1A3 in Substrate Specificity. International Journal of Molecular Sciences, 24(23), 16995. [Link]

  • ATSDR. (2015). Toxicological Profile for Chlorophenols. Agency for Toxic Substances and Disease Registry. [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Chlorophenols - Health Effects. [Link]

  • Olaniran, A. O., & Igbinosa, E. O. (2011). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. The Scientific World Journal, 11, 1317-1326. [Link]

Sources

Methodological & Application

Application Note: Site-Selective Synthesis of 2-Chloro-4-(3-hydroxyphenyl)phenol via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 2-Chloro-4-(3-hydroxyphenyl)phenol (CAS: 920283-79-0)

Executive Summary & Mechanistic Insights

The synthesis of highly functionalized biphenyl scaffolds, such as this compound, is a critical operation in the development of novel therapeutics and agrochemicals. This application note details an optimized, site-selective Suzuki-Miyaura cross-coupling protocol that directly couples 4-bromo-2-chlorophenol with 3-hydroxyphenylboronic acid without the need for transient hydroxyl protecting groups.

The Causality of Site Selectivity

The starting material, 4-bromo-2-chlorophenol, possesses two distinct halogen leaving groups. The success of this protocol relies on the intrinsic bond dissociation energy (BDE) differences between the C–Br bond (~68 kcal/mol) and the C–Cl bond (~81 kcal/mol).

During the rate-determining oxidative addition step, standard palladium(0) complexes—such as those formed from Pd(dppf)Cl₂—exhibit overwhelming kinetic preference for the weaker C–Br bond. As demonstrated in foundational studies on dihaloarene cross-coupling , the intrinsic reactivity order (Br > Cl) ensures that the reaction proceeds exclusively at the para-position relative to the phenol group, leaving the ortho-chloro substituent completely intact . Furthermore, modern palladium catalysis tolerates free phenolic hydroxyl groups, provided sufficient base is supplied to account for their deprotonation .

Catalytic Cycle Visualization

The following diagram illustrates the self-propagating catalytic cycle tailored to this specific transformation, highlighting the sequence of oxidative addition, base-assisted transmetalation, and reductive elimination .

SuzukiMechanism Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd Step 1: Site-Selective Oxidative Addition (C-Br) TransMet Transmetalation Pd(II) Complex OxAdd->TransMet Step 2: Base-Assisted Transmetalation TransMet->Pd0 Step 3: Reductive Elimination Product This compound (Target Product) TransMet->Product Byproduct KBr + B(OH)3 TransMet->Byproduct Substrate 4-Bromo-2-chlorophenol Substrate->OxAdd Boronic 3-Hydroxyphenylboronic acid + K2CO3 Boronic->TransMet

Figure 1: Catalytic cycle of the site-selective Suzuki-Miyaura cross-coupling.

Quantitative Data: Optimization of Reaction Parameters

To establish a robust protocol, various catalytic systems and solvent matrices were evaluated. The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) was selected because its wide bite angle enforces a cis-geometry on the Pd(II) intermediate, vastly accelerating the reductive elimination step and suppressing protodeboronation side reactions.

EntryCatalyst (5 mol%)Base (3.0 equiv)Solvent System (v/v)Temp (°C)Time (h)Isolated Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene / H₂O (4:1)901265%
2Pd(PPh₃)₄K₂CO₃1,4-Dioxane / H₂O (4:1)100878%
3Pd(dppf)Cl₂·CH₂Cl₂K₃PO₄THF / H₂O (4:1)701285%
4 Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ 1,4-Dioxane / H₂O (4:1) 100 4 92% (Optimal)

Table 1: Reaction optimization demonstrating the superiority of the Pd(dppf)Cl₂ / K₂CO₃ / Dioxane system for unprotected phenolic substrates.

Detailed Experimental Protocol

This methodology is designed as a self-validating system . At each critical juncture, specific observable phenomena are detailed to ensure the chemist can verify the reaction's trajectory in real-time.

Materials Required
  • Aryl Halide: 4-Bromo-2-chlorophenol (1.00 g, 4.82 mmol, 1.0 equiv)

  • Boronic Acid: 3-Hydroxyphenylboronic acid (0.80 g, 5.78 mmol, 1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.20 g, 0.24 mmol, 0.05 equiv)

  • Base: Potassium carbonate (K₂CO₃) (2.00 g, 14.46 mmol, 3.0 equiv)

  • Solvent: 1,4-Dioxane (20 mL) and Deionized Water (5 mL)

Step-by-Step Methodology

Step 1: Reagent Preparation & Rigorous Degassing

  • Equip a 100 mL Schlenk flask with a magnetic stir bar. Add 4-bromo-2-chlorophenol, 3-hydroxyphenylboronic acid, and K₂CO₃.

  • Add the 1,4-Dioxane and H₂O.

  • Causality Check: Oxygen is a potent poison for Pd(0) species, leading to irreversible formation of inactive Pd-black. Perform three cycles of "freeze-pump-thaw" or vigorously sparge the solution with ultra-pure Argon for at least 30 minutes.

  • Briefly pause the Argon flow, quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst, and reseal the flask.

    • Validation Checkpoint 1: Upon addition of the catalyst and gentle warming, the suspension should transition from a pale, cloudy mixture to a distinct, deep orange-red homogeneous solution, confirming the generation of the active Pd(0) complex.

Step 2: Catalytic Cross-Coupling 5. Heat the reaction mixture to 100 °C (reflux) under a positive pressure of Argon. 6. Maintain vigorous stirring for 4 hours.

  • Validation Checkpoint 2 (In-Process Control): After 3 hours, withdraw a 50 µL aliquot, dilute with EtOAc, and wash with 1M HCl. Spot on a silica TLC plate (Eluent: Hexanes/EtOAc 2:1). The starting material (

    
    ) should be completely consumed, replaced by a highly UV-active product spot (
    
    
    
    ) that stains dark brown with Phosphomolybdic Acid (PMA).

Step 3: Workup and Extraction 7. Cool the reaction mixture to room temperature. 8. Causality Check: Because the product contains two acidic phenol groups, the reaction mixture will be highly basic (phenoxides). You must carefully quench with 1M HCl until the aqueous layer reaches pH ~3 to fully protonate the product, ensuring it partitions into the organic phase. 9. Extract the aqueous layer with Ethyl Acetate (


 mL).
10. Wash the combined organic layers with saturated brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude brown oil.

Step 4: Purification 11. Purify the crude material via flash column chromatography on silica gel. 12. Dry-load the crude oil onto silica and elute using a gradient of 10% to 30% Ethyl Acetate in Hexanes. 13. Collect the fractions corresponding to the


 spot. Concentrate to afford this compound as an off-white solid.
  • Validation Checkpoint 3: LC-MS analysis should confirm a dominant peak with an

    
     of 219.0 
    
    
    
    in negative ESI mode, corresponding to the exact mass of the target compound.
References
  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes Source: MDPI (Molecules) URL:[Link]

  • Oligoarenes as molecular backbones of catalysts: synthesis and applications Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Suzuki-Miyaura Coupling: Reaction Mechanism and Mechanistic Studies Source: Chemistry LibreTexts URL:[Link]

  • Potent Multi-target FAAH-COX Inhibitors: Design and Structure-Activity Relationship Studies Source: PubMed Central (PMC) URL:[Link]

HPLC method development for 2-Chloro-4-(3-hydroxyphenyl)phenol detection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development & Validation for 2-Chloro-4-(3-hydroxyphenyl)phenol

Introduction & Scope

This technical guide details the development, optimization, and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of This compound (hereafter referred to as 2-Cl-3'-OH-Biphenyl ).

This analyte is a halogenated biphenyl-diol, structurally significant as both a synthesis intermediate for functionalized biaryls and a model metabolite for polychlorinated biphenyls (PCBs). Its analysis presents specific chromatographic challenges:

  • Dual Acidity: The molecule possesses two phenolic hydroxyl groups with distinct pKa values due to the chlorine substitution.

  • Structural Isomerism: Separation from potential regioisomers (e.g., 4-hydroxyphenyl variants) requires high selectivity.

  • Hydrophobicity: The biphenyl core imparts significant lipophilicity (LogP ~3.2), necessitating a robust organic gradient.

This protocol is designed in alignment with ICH Q2(R2) (Validation) and ICH Q14 (Analytical Procedure Development) guidelines, utilizing an Analytical Target Profile (ATP) approach.

Physicochemical Profiling & Method Strategy

Effective method development begins with understanding the molecule's behavior in solution.

PropertyValue (Est.)Chromatographic Implication
Molecular Weight 220.65 g/mol Suitable for UV detection; MS compatible.
LogP (Octanol/Water) ~3.2 - 3.5High retention on C18. Requires >40% Organic mobile phase for elution.
pKa 1 (Cl-Phenol) ~8.5The Cl atom (electron-withdrawing) increases acidity of the proximal OH.
pKa 2 (Phenyl-Phenol) ~9.8The distal OH behaves like a standard phenol.
UV Max 254 nm, 280 nmBiphenyl conjugation provides strong absorbance at 254 nm.

Strategic Decision: To ensure peak symmetry and robust retention, the mobile phase pH must be maintained at least 2 units below the lowest pKa (Target pH < 6.5). We will utilize an acidic modifier (pH ~2.5) to keep both phenolic groups fully protonated (neutral), maximizing interaction with the hydrophobic stationary phase.

Method Development Logic Flow

MethodLogic Start Analyte: 2-Cl-3'-OH-Biphenyl Prop Analyze Properties (LogP ~3.2, pKa ~8.5) Start->Prop Mode Select Mode: Reversed Phase (RP) Prop->Mode Lipophilic Mobile Mobile Phase: Water/ACN + 0.1% Formic Acid (pH ~2.7 to suppress ionization) Prop->Mobile Acidic pKa Detect Detection: UV @ 254 nm (Sensitivity) UV @ 280 nm (Selectivity) Prop->Detect Conjugation Column Column Selection: C18 (Hydrophobicity) or Phenyl-Hexyl (Pi-Pi Selectivity) Mode->Column Final Final Method: Gradient Elution Column->Final Mobile->Final Detect->Final

Caption: Decision tree for HPLC method parameters based on analyte physicochemical properties.

Detailed Experimental Protocol

Instrumentation & Conditions
  • System: Agilent 1260 Infinity II / Waters Alliance e2695 (or equivalent) with DAD/PDA.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex C18.

    • Why: The C18 phase offers the necessary hydrophobic retention. 3.5 µm particles provide a balance between resolution and backpressure.

  • Column Temperature: 35°C (Controls viscosity and improves reproducibility).

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5 - 10 µL.

  • Detection: Diode Array Detector (DAD).

    • Channel A: 254 nm (Bandwidth 4 nm, Ref 360 nm) – Quantification.

    • Channel B: 280 nm (Bandwidth 4 nm, Ref 360 nm) – Purity Check.

Reagents & Mobile Phase
  • Solvent A: HPLC Grade Water + 0.1% Formic Acid (or 0.1% Phosphoric Acid for non-MS applications).

  • Solvent B: HPLC Grade Acetonitrile (ACN) + 0.1% Formic Acid.

    • Note: ACN is preferred over Methanol due to lower viscosity (lower backpressure) and sharper peak shape for phenolic compounds.

Gradient Program

A gradient is recommended to prevent the accumulation of highly lipophilic impurities (e.g., polychlorinated byproducts) on the column.

Time (min)% Solvent A (Water/Acid)% Solvent B (ACN/Acid)Event
0.0 9010Initial Equilibration
2.0 9010Isocratic Hold (Solvent front)
12.0 1090Linear Gradient (Elution)
15.0 1090Wash Step
15.1 9010Return to Initial
20.0 9010Re-equilibration

Expected Retention Time: ~8.5 - 9.5 minutes.

Sample Preparation Workflow

Correct sample preparation is critical to prevent precipitation, as the analyte is sparingly soluble in pure water.

Standard Preparation
  • Stock Solution (1 mg/mL): Weigh 10.0 mg of 2-Cl-3'-OH-Biphenyl into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . Sonicate for 5 mins.

  • Working Standard (50 µg/mL): Transfer 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with 50:50 Water:Acetonitrile .

    • Critical: Do not use 100% water as the diluent; the analyte may precipitate or adsorb to the vial glass.

Sample Extraction (e.g., from Plasma or Reaction Mix)

SamplePrep Sample Sample (Plasma/Reaction) Protein Protein Ppt / Quench Add 3x Vol Cold ACN Sample->Protein Vortex Vortex & Centrifuge 10,000 rpm, 10 min Protein->Vortex Super Collect Supernatant Vortex->Super Filter Filter 0.22 µm PTFE Super->Filter Inject HPLC Injection Filter->Inject

Caption: Standard Protein Precipitation/Extraction workflow ensuring analyte solubility.

Method Validation (ICH Q2 Framework)

To ensure the method is "Fit for Purpose," the following validation parameters must be met.

ParameterAcceptance CriteriaExperimental Approach
System Suitability Tailing Factor < 1.5Theoretical Plates > 5000RSD (Area) < 1.0%5 replicate injections of Working Standard (50 µg/mL).
Specificity Resolution > 2.0 from nearest peakInject blank, placebo, and forced degradation samples (Oxidation/Acid/Base).
Linearity R² > 0.9995 levels: 5, 25, 50, 75, 100 µg/mL.
Accuracy (Recovery) 98.0% - 102.0%Spike samples at 80%, 100%, and 120% of target concentration.
LOD / LOQ S/N > 3 (LOD)S/N > 10 (LOQ)Determine via serial dilution of the lowest standard.

Troubleshooting & Expert Insights

Issue 1: Peak Tailing

  • Cause: Silanol interactions with the phenolic hydroxyls.

  • Fix: Ensure the mobile phase pH is acidic (pH < 3). If tailing persists, switch to an "End-capped" column (e.g., ZORBAX Eclipse Plus or Waters XBridge).

Issue 2: Retention Time Drift

  • Cause: Temperature fluctuations or mobile phase evaporation (ACN is volatile).

  • Fix: Use a column thermostat (35°C). Keep solvent bottles capped.

Issue 3: Ghost Peaks

  • Cause: Carryover. Chlorinated phenols can be "sticky."

  • Fix: Add a needle wash step using 90% ACN / 10% Water between injections.

Issue 4: Split Peaks

  • Cause: Sample solvent mismatch. Injecting a sample dissolved in 100% ACN into a high-aqueous initial gradient (90% Water) can cause the analyte to precipitate momentarily at the column head.

  • Fix: Match the sample diluent to the initial mobile phase conditions (e.g., 50:50 Water:ACN).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • ICH Harmonised Guideline. (2023). Analytical Procedure Development Q14. International Council for Harmonisation.[2] Link

  • Grimm, F. A., et al. (2013). "Metabolism and metabolites of polychlorinated biphenyls." Critical Reviews in Toxicology, 43(9), 737-770. (Provides context on OH-PCB properties). Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons.

Sources

Application Note: Optimized Synthesis of 2-Chloro-4-(3-hydroxyphenyl)phenol via Chemoselective Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for synthesizing 2-Chloro-4-(3-hydroxyphenyl)phenol , a functionalized biphenyl scaffold often utilized in the development of antiseptic agents and enzyme inhibitors.

The synthesis presents two primary chemoselective challenges:

  • Halogen Selectivity: Differentiating between the reactive C-Br bond (C4) and the stable C-Cl bond (C2) to prevent polymerization or unwanted side reactions.

  • Functional Group Tolerance: Coupling unprotected phenolic substrates to maximize atom economy and reduce step count.

We present a protection-free methodology utilizing Buchwald-type phosphine ligands to achieve high turnover numbers (TON) and exclusive regioselectivity.

Retrosynthetic Analysis & Strategy

The target molecule is a 2,4'-disubstituted biphenyl containing two hydroxyl groups. The most efficient disconnection is at the inter-ring bond, utilizing the Suzuki-Miyaura cross-coupling reaction.

Strategic Choice:

  • Electrophile: 4-Bromo-2-chlorophenol . The Bond Dissociation Energy (BDE) of C-Br (approx. 69 kcal/mol) is significantly lower than C-Cl (approx. 81 kcal/mol), allowing for oxidative addition to occur exclusively at the bromine position under controlled conditions.

  • Nucleophile: 3-Hydroxyphenylboronic acid .[1][2][3] This partner is commercially available and stable.

Mechanistic Pathway (DOT Visualization)

SuzukiMechanism cluster_legend Chemoselectivity Note Precursors Precursors: 4-Bromo-2-chlorophenol + 3-Hydroxyphenylboronic Acid OxAdd Oxidative Addition (Pd inserts into C-Br) Precursors->OxAdd Pd(0) Activation Base Activation (Formation of Boronate) Precursors->Activation K3PO4 (aq) Transmetal Transmetallation (Transfer of Aryl Group) OxAdd->Transmetal Activation->Transmetal RedElim Reductive Elimination (C-C Bond Formation) Transmetal->RedElim RedElim->OxAdd Regenerate Pd(0) Product Target: This compound RedElim->Product Note C-Cl bond remains intact due to higher BDE

Figure 1: Catalytic cycle highlighting the chemoselective insertion of Palladium into the C-Br bond while preserving the C-Cl functionality.

Critical Optimization Parameters

To avoid the use of protecting groups (e.g., methyl ethers or acetates), the reaction conditions must tolerate free phenolic protons.

Catalyst & Ligand Selection

Standard catalysts like Pd(PPh₃)₄ often fail with electron-rich, unprotected phenols due to slow oxidative addition and catalyst poisoning by phenoxide coordination.

SystemPerformanceNotes
Pd(OAc)₂ / SPhos Excellent Recommended. SPhos (Buchwald Ligand) is electron-rich and bulky, facilitating oxidative addition into deactivated aryl bromides and preventing Pd aggregation.
Pd(dppf)Cl₂[4] · DCMGoodRobust alternative. Good tolerance for water, but slower kinetics than SPhos.
Pd(PPh₃)₄PoorRequires strict O₂ exclusion; often leads to dehalogenation side products with free phenols.
Base & Solvent Engineering

The choice of base is critical for activating the boronic acid without deprotonating the phenol so aggressively that it shuts down the catalyst.

  • Solvent: 1,4-Dioxane / Water (4:1) . The water is essential for the solubility of the inorganic base and the formation of the reactive trihydroxyboronate species.

  • Base: K₃PO₄ (Potassium Phosphate Tribasic) . Superior to carbonates (Na₂CO₃) for hindered or electron-rich substrates. It buffers the system effectively.

Detailed Experimental Protocol

Method A: High-Performance SPhos Protocol (Recommended)

Reagents:

  • 4-Bromo-2-chlorophenol (1.0 equiv, 5.0 mmol, 1.04 g)

  • 3-Hydroxyphenylboronic acid (1.2 equiv, 6.0 mmol, 0.83 g)

  • Pd(OAc)₂ (2 mol%, 0.1 mmol, 22.4 mg)

  • SPhos (4 mol%, 0.2 mmol, 82 mg)

  • K₃PO₄ (3.0 equiv, 15.0 mmol, 3.18 g)

  • Solvent: 1,4-Dioxane (20 mL) / Deionized Water (5 mL)

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a small vial, dissolve Pd(OAc)₂ and SPhos in 2 mL of 1,4-Dioxane. Stir at room temperature for 5 minutes until the solution turns from orange to a pale yellow (indicating active Pd(0)-L species formation).

  • Reaction Assembly: To a 50 mL round-bottom flask (or reaction vial) equipped with a magnetic stir bar, add the 4-Bromo-2-chlorophenol , 3-Hydroxyphenylboronic acid , and K₃PO₄ .

  • Degassing: Seal the flask with a septum. Evacuate and backfill with Nitrogen (N₂) or Argon three times. This step is crucial to prevent homocoupling of the boronic acid (phenol oxidative coupling).

  • Solvent Addition: Syringe in the remaining 1,4-Dioxane and Water (previously degassed). Add the pre-complexed catalyst solution.

  • Reaction: Heat the mixture to 80°C in an oil block or sand bath. Stir vigorously (800 rpm).

    • Checkpoint: Monitor by HPLC or TLC (50% EtOAc/Hexane) at 2 hours. The starting bromide should be consumed. The C-Cl bond remains stable at this temperature.

  • Workup (Critical for Diphenols):

    • Cool to room temperature.[5][6]

    • Acidification: The reaction mixture will be basic (pH ~10-11), meaning the product is likely a phenoxide salt dissolved in the aqueous phase. Carefully add 1M HCl dropwise until pH ~2-3. Do not skip this step, or you will lose the product in the aqueous wash.

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine (20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Method B: Purification & Analysis

The crude material will be a viscous oil or semi-solid.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient of 10%

      
       40% Ethyl Acetate in Hexanes.
      
    • Note: The product is polar due to two -OH groups.

  • Recrystallization (Optional for high purity):

    • Dissolve the chromatographed solid in minimal hot Toluene. Add drops of Ethanol until clear. Allow to cool slowly.

Quality Control & Validation

Expected Analytical Data:

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Look for two distinct singlet peaks for the phenolic -OH protons (usually

      
       9.5 - 10.0 ppm, D₂O exchangeable).
      
    • Aromatic region: The 2-chloro-substituted ring will show an ABX or similar pattern. The 3-hydroxyphenyl ring will show a characteristic pattern (triplet at C5, doublet at C4/C6, singlet at C2).

  • Mass Spectrometry (ESI-):

    • Target Mass: 220.65 g/mol .

    • Look for [M-H]⁻ peak at m/z 219.0.

    • Isotope Pattern: Expect a characteristic 3:1 ratio for the ³⁵Cl/³⁷Cl isotopes (M and M+2 peaks).

Troubleshooting Guide (Decision Tree)

Troubleshooting Start Issue Detected LowYield Low Conversion (<50%) Start->LowYield SideProducts Side Products Formed Start->SideProducts CheckO2 Did reaction turn black/precipitate Pd? LowYield->CheckO2 Dehal Dehalogenation (Loss of Cl)? SideProducts->Dehal Homo Homocoupling (Ph-Ph)? SideProducts->Homo CheckBase Check pH > 10? CheckO2->CheckBase No FixO2 Action: Degas solvents more thoroughly. Use Pd(dppf)Cl2. CheckO2->FixO2 Yes FixBase Action: Increase Base eq. Ensure water ratio is 4:1. CheckBase->FixBase No FixTemp Action: Lower Temp to 60°C. Switch to Pd(PPh3)4. Dehal->FixTemp Yes FixHomo Action: Reduce O2 exposure. Add Boronic Acid slowly. Homo->FixHomo Yes

Figure 2: Troubleshooting workflow for common Suzuki coupling failure modes.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 130(40), 13552–13554. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • BenchChem Technical Support. (2025). Synthesis of 2-Chloro-4-(hydroxymethyl)phenol and Related Chlorophenols. Link (Cited for general chlorophenol handling properties).

Sources

Application Note: Advanced Crystallization and Purification Strategies for 2-Chloro-4-(3-hydroxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Pharmaceutical Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Chemical Context & The Challenge of Oiling Out

2-Chloro-4-(3-hydroxyphenyl)phenol (CAS: 920283-79-0) is a critical halogenated biphenyl-diol intermediate used in the synthesis of advanced polymers, flame retardants, and specialized active pharmaceutical ingredients (APIs).

From a thermodynamic perspective, the purification of this molecule presents a significant challenge. The structure features a rigid biphenyl core, but the presence of the ortho-chloro substituent induces steric strain that disrupts planar stacking in the crystal lattice. Coupled with the strong hydrogen-bond donating and accepting capabilities of the two phenolic hydroxyl groups, the molecule exhibits a depressed melting point and high solubility in polar media.

During crystallization, these thermodynamic properties frequently lead to Liquid-Liquid Phase Separation (LLPS) , colloquially known as "oiling out" . Instead of nucleating into a highly ordered crystal lattice, the supersaturated solution separates into a solute-rich oil phase and a solute-lean solvent phase. This spinodal decomposition traps impurities (such as unreacted isomers) and results in amorphous agglomerates rather than free-flowing, high-purity crystals .

Mechanistic Insights: Bypassing the Spinodal Curve

To achieve high-purity crystals, the crystallization trajectory must remain within the Metastable Zone Width (MSZW) —the region between the solubility curve and the spinodal decomposition boundary.

If a solution is cooled too rapidly or subjected to a harsh antisolvent crash, the chemical potential difference forces the system across the binodal and spinodal curves. The causality of our experimental design relies on two principles to prevent this:

  • Solvent/Antisolvent Synergy: We utilize Isopropyl Acetate (IPAc) as the primary solvent because its moderate hydrogen-bond acceptor properties solvate the phenolic hydroxyls, preventing premature self-association. n-Heptane is introduced as an antisolvent to lower the dielectric constant of the medium, gently forcing the hydrophobic biphenyl core out of solution .

  • Low-Supersaturation Seeding: By introducing seed crystals (1-2 wt%) at a precisely controlled temperature, we provide a template for heterogeneous nucleation. This lowers the activation energy required for crystal growth, consuming supersaturation before the system can reach the LLPS boundary .

LLPS_Mechanism cluster_0 Uncontrolled Pathway (High Risk) cluster_1 Controlled Pathway (Optimized) Start Supersaturated Solution This compound RapidCool Rapid Cooling / No Seeds Start->RapidCool SlowCool Controlled Cooling + Seeding Start->SlowCool Spinodal Crosses Spinodal Curve RapidCool->Spinodal LLPS Liquid-Liquid Phase Separation (Oiling Out) Spinodal->LLPS Agglom Impure Agglomerates LLPS->Agglom Metastable Maintains Metastable Zone SlowCool->Metastable Nucleation Heterogeneous Nucleation Metastable->Nucleation Pure High-Purity Crystals Nucleation->Pure

Figure 1: Thermodynamic pathways illustrating the causality of LLPS versus controlled nucleation.

Thermodynamic Profiling & Solvent Selection Data

The following table summarizes the quantitative solubility and MSZW data critical for designing the crystallization process. Data indicates that while Methanol/Water systems offer high yield, they carry a severe risk of oiling out. The IPAc/n-Heptane system provides the optimal balance of yield, purity, and process control.

Solvent SystemRatio (v/v)Solubility at 5°C (mg/mL)Solubility at 65°C (mg/mL)MSZW (°C)LLPS Risk
Isopropyl Acetate (IPAc) 100%45.2>35018.5High
IPAc / n-Heptane 50:5012.518512.0Moderate
Methanol / Water 70:3018.021015.0Very High
Toluene 100%8.4958.5Low

Experimental Protocols (Self-Validating Workflows)

Protocol A: Hybrid Cooling-Antisolvent Crystallization (IPAc/n-Heptane)

This protocol is engineered for scale-up and relies on in-process controls to ensure the system self-validates its thermodynamic state .

Materials Required:

  • Crude this compound (Assay >85%)

  • Isopropyl Acetate (IPAc, ACS Reagent Grade)

  • n-Heptane (ACS Reagent Grade)

  • Pure seed crystals of the target compound (1-2 wt%)

Step-by-Step Methodology:

  • Dissolution: Charge 100 g of crude this compound into a jacketed crystallizer. Add 400 mL of IPAc. Heat the suspension to 65°C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated receiving vessel to remove insoluble foreign particulates.

  • Controlled Cooling (Entering the MSZW): Cool the solution to 50°C at a rate of 0.5°C/min.

    • Self-Validation Check: The solution must remain completely clear. If turbidity appears, the system has oiled out; reheat to 65°C and add 10% more IPAc.

  • Seeding: At 50°C, charge 1.5 g of milled seed crystals (suspended in 5 mL of n-Heptane). Hold the temperature isothermally for 30 minutes to allow the seed bed to mature and initiate secondary nucleation.

  • Antisolvent Dosing: Linearly dose 400 mL of n-Heptane over 120 minutes using a programmable syringe pump.

    • Causality: Slow addition prevents localized spikes in supersaturation, ensuring solute deposits onto the existing seed crystals rather than forming new, impure nuclei.

  • Final Desaturation: Cool the slurry to 5°C at a rate of 0.2°C/min. Hold at 5°C for 2 hours.

    • Self-Validation Check: Use in-situ ATR-FTIR or sample the mother liquor for HPLC analysis. A plateau in the solute concentration confirms equilibrium solubility has been reached.

  • Isolation: Filter the slurry via a Büchner funnel. Wash the filter cake with 100 mL of pre-chilled (5°C) IPAc/n-Heptane (1:4 v/v). Dry in a vacuum oven at 40°C and 50 mbar to constant weight.

Workflow_IPAc Step1 Step 1 Dissolution in IPAc at 65°C Step2 Step 2 Polish Filtration & Cool to 50°C Step1->Step2 Step3 Step 3 Seed Addition (1-2 wt%) Step2->Step3 Step4 Step 4 n-Heptane Dosing (Antisolvent) Step3->Step4 Step5 Step 5 Cool to 5°C (0.2°C/min) Step4->Step5 Step6 Step 6 Filtration & Vacuum Drying Step5->Step6

Figure 2: Step-by-step hybrid cooling-antisolvent crystallization workflow using IPAc/n-Heptane.

Protocol B: Isothermal Antisolvent Crystallization (Methanol/Water)

Use this protocol when the crude material contains highly polar impurities that co-precipitate in non-polar systems like heptane.

  • Dissolution: Dissolve 50 g of crude API in 150 mL of Methanol at 45°C.

  • Isothermal Hold: Maintain the temperature strictly at 45°C to widen the MSZW and reduce the risk of crossing the spinodal curve.

  • Initial Antisolvent Addition: Slowly add 30 mL of Deionized (DI) Water over 30 minutes. The solution will approach the saturation limit.

  • Seeding: Add 0.5 g of seed crystals. Hold for 45 minutes to allow the seeds to integrate and stabilize the lattice structure.

  • Final Antisolvent Addition: Dose an additional 70 mL of DI Water over 3 hours (0.38 mL/min).

    • Self-Validation Check: Monitor the particle chord length using FBRM (Focused Beam Reflectance Measurement). A steady increase in chord length without a sudden spike in fine counts confirms crystal growth without LLPS or secondary nucleation.

  • Isolation: Filter, wash with 50 mL of chilled 30% Methanol/Water, and vacuum dry.

References

  • Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo (AutoChem Technical Library) URL:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: Processes (MDPI), 2019 URL:[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 Source: Organic Process Research & Development (ACS Publications), 2024 URL:[Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: Crystals (MDPI), 2021 URL:[Link]

  • Integration of a model-driven workflow into an industrial pharmaceutical facility: supporting process development of API crystallisation Source: CrystEngComm (Royal Society of Chemistry), 2024 URL:[Link]

Application Notes and Protocols for In Vitro Assay Dosing of 2-Chloro-4-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Chloro-4-(hydroxymethyl)phenol, also known as 3-Chloro-4-hydroxybenzyl alcohol, is a substituted phenolic compound with potential applications in drug development and other industrial fields.[1][2][3] Its chemical structure, featuring a chlorinated phenol ring with a hydroxymethyl group, suggests a range of possible biological activities.[3][4] The phenolic hydroxyl group may confer antioxidant properties, while the overall structure could interact with various biological targets.[5][6] Understanding the in vitro effects of this compound is a critical first step in evaluating its potential utility and toxicological profile.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate dosing protocols for in vitro assays involving 2-Chloro-4-(hydroxymethyl)phenol. The protocols outlined herein are designed to ensure scientific integrity, reproducibility, and adherence to established best practices in cell-based assays. We will delve into the physicochemical properties of the compound, provide detailed instructions for stock solution preparation, and present step-by-step protocols for key in vitro assays, including cytotoxicity and antioxidant activity assessments. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Physicochemical Properties of 2-Chloro-4-(hydroxymethyl)phenol

A thorough understanding of the physicochemical properties of a test compound is fundamental to designing robust and reliable in vitro assays. These properties influence solubility, stability, and potential interactions with assay components.

PropertyValueSource
IUPAC Name 2-chloro-4-(hydroxymethyl)phenolPubChem[2]
Synonyms 3-Chloro-4-hydroxybenzyl alcoholPubChem[2]
Molecular Formula C₇H₇ClO₂PubChem[2]
Molecular Weight 158.58 g/mol PubChem[2]
Appearance Solid (predicted)
Water Solubility Predicted to be lowInferred from structure
LogP 1.3 (predicted)PubChem[2]

Note: The low predicted water solubility necessitates the use of an organic solvent for preparing stock solutions for aqueous cell culture media.

I. Stock Solution Preparation and Handling

The accurate preparation of a stock solution is paramount for achieving reproducible results. Given the predicted low aqueous solubility of 2-Chloro-4-(hydroxymethyl)phenol, a suitable organic solvent must be selected. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose in cell-based assays due to its high solubilizing capacity for a wide range of compounds and its relatively low toxicity at low concentrations.[7][8][9][10]

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of 2-Chloro-4-(hydroxymethyl)phenol in DMSO for serial dilution in subsequent assays.

Materials:

  • 2-Chloro-4-(hydroxymethyl)phenol (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber glass vial or polypropylene tube

  • Calibrated analytical balance

  • Sterile, positive displacement pipette or calibrated micropipettes with sterile, low-retention tips

Procedure:

  • Tare the balance: Place the sterile vial on the analytical balance and tare the weight.

  • Weigh the compound: Carefully weigh out a precise amount of 2-Chloro-4-(hydroxymethyl)phenol (e.g., 15.86 mg) directly into the tared vial. Record the exact weight.

  • Calculate the required solvent volume: Based on the actual weight of the compound, calculate the precise volume of DMSO needed to achieve a 100 mM concentration.

    • Formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • Example: For 15.86 mg (0.01586 g) of compound: Volume (L) = (0.01586 g / 158.58 g/mol ) / 0.1 mol/L = 0.001 L = 1 mL

  • Dissolve the compound: Add the calculated volume of DMSO to the vial containing the compound.

  • Ensure complete dissolution: Vortex the solution vigorously until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary. Visually inspect the solution against a light source to ensure no particulates are present.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, amber polypropylene tubes to minimize freeze-thaw cycles and protect from light. Store at -20°C or -80°C for long-term stability.

Trustworthiness Check: The final concentration of the stock solution should be verified using an appropriate analytical method, such as HPLC-UV, if the highest level of accuracy is required for downstream applications.

Experimental Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation weigh Weigh Compound calculate Calculate Solvent Volume weigh->calculate dissolve Add DMSO & Dissolve calculate->dissolve aliquot Aliquot & Store dissolve->aliquot

Caption: Workflow for preparing a concentrated stock solution.

II. In Vitro Cytotoxicity Assessment

Before evaluating the specific biological activities of 2-Chloro-4-(hydroxymethyl)phenol, it is essential to determine its cytotoxic concentration range in the chosen cell line. This allows for the selection of non-toxic concentrations for subsequent mechanistic studies. The Neutral Red Uptake (NRU) assay is a widely accepted method for assessing cytotoxicity by measuring the viability of cells based on their ability to incorporate and retain the supravital dye neutral red in their lysosomes.[11] This protocol is adapted from OECD Test Guideline 432 for the In Vitro 3T3 NRU Phototoxicity Test, focusing on the cytotoxicity assessment portion.[12]

Protocol 2: Neutral Red Uptake (NRU) Cytotoxicity Assay

Objective: To determine the concentration of 2-Chloro-4-(hydroxymethyl)phenol that reduces cell viability by 50% (IC₅₀).

Materials:

  • Selected mammalian cell line (e.g., Balb/c 3T3, HepG2)

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • 2-Chloro-4-(hydroxymethyl)phenol 100 mM stock solution in DMSO

  • Neutral Red (NR) solution (50 µg/mL in PBS)

  • NR Desorb solution (e.g., 1% acetic acid, 50% ethanol in water)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader (540 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density that will ensure they are in an exponential growth phase at the time of treatment (e.g., 1 x 10⁴ cells/well).

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Preparation of Working Solutions:

    • Prepare a series of dilutions of the 100 mM stock solution in complete cell culture medium.

    • Important: The final concentration of DMSO in the culture medium should be kept constant across all wells and should not exceed a non-toxic level, typically ≤ 0.5%.[9][10]

    • Include a vehicle control (medium with the same final concentration of DMSO as the test wells) and a negative control (medium only).

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared working solutions (including controls) to the respective wells.

    • Incubate the plate for 24 hours (or a desired exposure time) at 37°C and 5% CO₂.

  • Neutral Red Uptake:

    • After the treatment period, remove the treatment medium and wash the cells once with 150 µL of PBS.

    • Add 100 µL of pre-warmed medium containing 50 µg/mL Neutral Red to each well.

    • Incubate for 3 hours at 37°C and 5% CO₂.

  • Dye Extraction and Measurement:

    • Remove the NR-containing medium and wash the cells with 150 µL of PBS.

    • Add 150 µL of NR Desorb solution to each well.

    • Shake the plate on a microplate shaker for 10 minutes to extract the dye.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the concentration-response curve (cell viability vs. log concentration).

    • Determine the IC₅₀ value using a suitable non-linear regression model.

Self-Validation: The assay should include a positive control (a compound with known cytotoxicity) to validate the assay performance. The results should be reproducible across multiple independent experiments.

Cytotoxicity Assay Workflow

G cluster_assay NRU Cytotoxicity Assay seed Seed Cells (24h) treat Treat with Compound (24h) seed->treat nr_uptake Add Neutral Red (3h) treat->nr_uptake extract Extract Dye nr_uptake->extract read Read Absorbance (540nm) extract->read analyze Analyze Data (IC50) read->analyze

Caption: Step-by-step workflow for the NRU cytotoxicity assay.

III. Assessment of Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals.[6][13] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound in vitro.[14]

Protocol 3: DPPH Radical Scavenging Assay

Objective: To determine the ability of 2-Chloro-4-(hydroxymethyl)phenol to scavenge the DPPH free radical.

Materials:

  • 2-Chloro-4-(hydroxymethyl)phenol stock solution

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol (e.g., 0.1 mM)

  • Methanol or ethanol

  • 96-well plate

  • Ascorbic acid or Trolox (as a positive control)

  • Microplate reader (517 nm)

Procedure:

  • Prepare Test Solutions:

    • Create a serial dilution of the 2-Chloro-4-(hydroxymethyl)phenol stock solution in methanol or ethanol to achieve a range of final concentrations.

    • Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).

  • Assay Reaction:

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well (e.g., 100 µL).

    • Add an equal volume of the test compound dilutions (or positive control) to the wells (e.g., 100 µL).

    • Include a control well containing the solvent (methanol/ethanol) instead of the test compound.

  • Incubation:

    • Mix the contents of the wells gently.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [ (A_control - A_sample) / A_control ] * 100 Where:

      • A_control is the absorbance of the control well.

      • A_sample is the absorbance of the test compound well.

    • Plot the scavenging activity against the concentration of the test compound.

    • Determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Antioxidant Assay Signaling Pathway

G DPPH DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow, Reduced) DPPH->DPPH_H H• donation Test_Cmpd 2-Chloro-4-(hydroxymethyl)phenol (Antioxidant) Radical_Cmpd Test Compound• (Radical) Test_Cmpd->Radical_Cmpd donates H•

Caption: Mechanism of DPPH radical scavenging by an antioxidant.

IV. General Considerations and Best Practices

  • Solvent Effects: Always include a vehicle control to account for any effects of the solvent on the assay system. The final solvent concentration should be kept as low as possible and consistent across all experimental conditions.[7][9][10]

  • Compound Stability: The stability of 2-Chloro-4-(hydroxymethyl)phenol in the assay medium under incubation conditions should be considered. Phenolic compounds can be susceptible to oxidation.[15]

  • OECD Guidelines: For regulatory submissions, it is advisable to follow the detailed protocols outlined in the relevant OECD guidelines for in vitro testing.[16][17]

  • Data Integrity: All experiments should be performed with appropriate replicates (e.g., triplicate wells) and repeated on different days to ensure the reproducibility of the findings.

V. References

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]

  • Updates to OECD in vitro and in chemico test guidelines. ECHA. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. National Center for Biotechnology Information. [Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD. [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS - TSAR. TSAR. [Link]

  • OECD Test Guideline 487 - RE-Place. RE-Place. [Link]

  • Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD. [Link]

  • 2-Chloro-4-(hydroxymethyl)phenol | C7H7ClO2 | CID 257456 - PubChem. National Center for Biotechnology Information. [Link]

  • In vitro evaluation of phenolic compounds by high performance liquid chromatography/mass spectrometry (HPLC/MS). Journal of Applied Pharmaceutical Science. [Link]

  • 2-Chloro-4-Phenylphenol | C12H9ClO | CID 7074 - PubChem. National Center for Biotechnology Information. [Link]

  • Total phenolic content and in vitro evaluation of antioxidant activity of ethanol extract of Ganoderma amboinense - Bibliomed. Bibliomed. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - PMC. National Center for Biotechnology Information. [Link]

  • Chemical Properties of Phenol, 2-chloro-4-methoxy- (CAS 18113-03-6) - Cheméo. Cheméo. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. University of Copenhagen. [Link]

  • An in vitro analysis of the total phenolic content, antioxidant power, physical, physicochemical, and chemical composition of T - SciELO. SciELO. [Link]

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC. National Center for Biotechnology Information. [Link]

  • The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC. National Center for Biotechnology Information. [Link]

  • Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC. National Center for Biotechnology Information. [Link]

  • In vitro and in vivo evaluation of the anti-angiogenic actions of 4-hydroxybenzyl alcohol. British Journal of Pharmacology. [Link]

  • Phenolic Compounds and their Biological and Pharmaceutical Activities - ResearchGate. ResearchGate. [Link]

  • CN112702914B - Antimicrobial mixtures containing at least one hydroxyacetophenone derivative - Google Patents. Google Patents.

  • In vitro cytotoxicity assessment of the biocidal agents sodium o-phenylphenol, sodium o-benzyl-p-chlorophenol, and sodium p-tertiary amylphenol using established fish cell lines - Research at TUS. Technological University of the Shannon. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-(3-hydroxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 2-Chloro-4-(3-hydroxyphenyl)phenol via the Suzuki-Miyaura cross-coupling of 4-bromo-2-chlorophenol and (3-hydroxyphenyl)boronic acid presents a unique set of mechanistic challenges. This guide is designed for drug development professionals and synthetic chemists who require high-fidelity, reproducible yields. Rather than relying on empirical guesswork, we will deconstruct the causality behind reaction failures and provide a self-validating framework for optimization.

Mechanistic Causality: Understanding the Reaction Landscape

To achieve quantitative yields, we must first understand the competing pathways that derail this specific biphenyl synthesis. The challenges stem from three structural features of your starting materials:

  • Catalyst Poisoning via Unprotected Phenols: Both coupling partners contain free hydroxyl groups. While , the phenoxide anion (formed under basic conditions) can strongly coordinate to the palladium center. This forms a stable, inactive Pd-bis(phenoxide) resting state that stalls the catalytic cycle.

  • Chemoselectivity (Br vs. Cl): 4-bromo-2-chlorophenol contains two halogens. Palladium(0) naturally undergoes oxidative addition into the weaker C–Br bond faster than the C–Cl bond. However, if the catalyst is overly active or the temperature is too high, the C–Cl bond will also react, leading to undesired diarylated oligomers.

  • Protodeboronation: (3-Hydroxyphenyl)boronic acid is highly electron-rich. Detailed mechanistic studies show that1[1], converting your valuable starting material into phenol before transmetalation can occur.

Troubleshooting & FAQs

Q: My reaction stalls at 30-40% conversion, and I observe a black precipitate in the flask. What is happening? A: The black precipitate is "Pd black," indicating severe catalyst deactivation and aggregation. This occurs when the palladium center becomes coordinatively unsaturated or is poisoned by oxygen.2[2]. Additionally, switch to a bulky, electron-rich Buchwald ligand like XPhos. The steric bulk of XPhos prevents the formation of inactive Pd-phenoxide complexes and stabilizes the monoligated Pd(0) active species.

Q: LC-MS shows complete consumption of my boronic acid, but the yield of the target biphenyl is <20%. Why? A: You are experiencing rapid protodeboronation.2[2]. To fix this, switch from the free boronic acid to its pinacol ester (BPin) derivative, which is significantly more stable. Furthermore,3[3] by providing just enough basicity to activate the boronate without accelerating C–B bond cleavage.

Q: I am detecting a diarylated byproduct where both the Br and Cl have reacted. How do I improve chemoselectivity? A: The oxidative addition of the C–Cl bond is highly temperature-dependent. Lower your reaction temperature from 100 °C to 80 °C. Ensure you are strictly using 1.05 to 1.1 equivalents of the boronic ester; an excess of the boron reagent will drive the secondary coupling at the chloride position once the bromide is consumed.

Quantitative Data: Component Optimization

The following table summarizes the causal relationship between reaction parameters and the synthesis yield of this compound.

Catalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Primary Observation & Causality
Pd(PPh₃)₄Na₂CO₃ (aq)Toluene / H₂O10018Extensive Pd black; basic aqueous conditions drove rapid protodeboronation.
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane / H₂O9045Stalled at 45%; bidentate ligand failed to prevent phenoxide poisoning.
Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane / H₂O8072Good conversion; trace diarylation observed due to C–Cl activation.
Pd₂(dba)₃ / XPhos K₃PO₄ (anhydrous) 1,4-Dioxane 80 94 Clean conversion; XPhos bulk prevented poisoning; anhydrous base stopped protodeboronation.

Self-Validating Experimental Protocol

This protocol utilizes a self-validating framework. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Reagent Preparation In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-chlorophenol (1.0 equiv, 5.0 mmol), (3-hydroxyphenyl)boronic acid pinacol ester (1.1 equiv, 5.5 mmol), and anhydrous K₃PO₄ (2.0 equiv, 10.0 mmol). Validation Checkpoint: Verify the purity of the pinacol ester via ¹H-NMR prior to use. The presence of free boronic acid impurities will act as a Trojan horse for rapid protodeboronation.

Step 2: Atmosphere Control Seal the flask with a rubber septum. Subject the flask to three rigorous evacuation/backfill cycles using high-purity Argon. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (like XPhos) into inactive phosphine oxides, immediately killing the catalyst.

Step 3: Solvent Degassing & Addition In a separate dry flask, sparge anhydrous 1,4-Dioxane (25 mL, 0.2 M) with Argon for 30 minutes. Add the degassed solvent to the reaction flask via a syringe. Validation Checkpoint: The solvent must remain perfectly colorless upon addition. A yellow tint indicates trace oxygen reacting with the reagents.

Step 4: Catalyst Introduction Under a positive flow of Argon, quickly remove the septum and add Pd₂(dba)₃ (1.0 mol%, 0.05 mmol) and XPhos (2.5 mol%, 0.125 mmol). Reseal and flush with Argon for 2 minutes. Causality: The 1:2.5 ratio of Pd to XPhos ensures the formation of the highly active monoligated Pd(0)-XPhos complex while maintaining enough ligand to prevent catalyst aggregation.

Step 5: Execution & Kinetic Monitoring Place the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure the heterogeneous K₃PO₄ is well-suspended. Validation Checkpoint: At exactly 2 hours, withdraw a 10 µL aliquot under Argon, dilute in LC-MS grade MeCN, and analyze. The LC-MS trace must show a product-to-starting-material ratio of >5:1. If the boronic ester is consumed but the bromide remains, your system is wet (protodeboronation).

Step 6: Workup and Isolation Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with a saturated aqueous NH₄Cl solution (2 × 30 mL). Causality: NH₄Cl is used instead of HCl or NaOH to neutralize the basic mixture. Strong acids or bases would cause the highly polar biphenyl-diol product to partition unfavorably into the aqueous layer. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Pathway & Workflow Visualizations

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Selectivity: Br > Cl) Pd0->OxAdd 4-bromo-2-chlorophenol TransMet Transmetalation (Boronate Activation) OxAdd->TransMet Base / OH- Poison Catalyst Poisoning (Pd-Phenoxide Complex) OxAdd->Poison Unprotected Phenol RedElim Reductive Elimination (Product Formation) TransMet->RedElim 3-hydroxyphenylboronic acid Proto Protodeboronation (Side Reaction) TransMet->Proto Excess H2O / Heat RedElim->Pd0 this compound

Catalytic cycle of the Suzuki-Miyaura coupling highlighting primary failure modes.

Troubleshooting Start Issue: Low Yield of Target Phenol Check1 Is Pd Black forming early in the reaction? Start->Check1 Fix1 Action: Use bulky ligands (XPhos) and rigorously degas solvents. Check1->Fix1 Yes Check2 Is the boronic acid consumed without product formation? Check1->Check2 No Fix2 Action: Switch to Pinacol Ester and use anhydrous K3PO4. Check2->Fix2 Yes Check3 Are diarylated byproducts present in LC-MS? Check2->Check3 No Fix3 Action: Lower temp to 80°C and limit boronic acid to 1.05 eq. Check3->Fix3 Yes

Step-by-step troubleshooting workflow for resolving low yields in biphenyl synthesis.

References

  • BenchChem. "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions."2

  • Chemical Society Reviews. "Selection of boron reagents for Suzuki–Miyaura coupling." 1

  • Organic Process Research & Development (ACS). "A basic switch leads to big changes in Suzuki coupling." 3

  • Organic & Biomolecular Chemistry (RSC). "Transition metal-catalyzed functionalization of pyrazines."

Sources

Technical Support Center: Stability & Handling of 2-Chloro-4-(3-hydroxyphenyl)phenol

[1]

Ticket ID: T-CHL-OX-001 Subject: Prevention of oxidative degradation and quinone formation in solution Status: Open Urgency: High (Irreversible degradation risk)[1]

Executive Summary

You are likely experiencing stability issues with 2-Chloro-4-(3-hydroxyphenyl)phenol (also referred to as a chlorinated biphenyl-diol).[1] Unlike simple phenols, this molecule contains two hydroxyl groups on a biphenyl core. The electronic coupling between the rings, combined with the electron-donating hydroxyl groups, makes this compound highly susceptible to auto-oxidation , leading to the formation of reactive quinones and polymerized byproducts (often observed as pink or brown discoloration).

This guide provides the mechanistic "Why" and the procedural "How" to maintain the integrity of your compound for analytical and biological applications.

Part 1: The Chemistry of Degradation

To prevent oxidation, one must understand the enemy. This molecule does not degrade randomly; it follows a specific radical-mediated pathway, accelerated by three factors: High pH , Dissolved Oxygen , and Trace Metals .[1]

The Mechanism: Why is it turning pink?

The oxidation is driven by the formation of a phenoxyl radical. The chlorine atom at the ortho position provides some stability via induction, but the electron-rich biphenyl system overwhelms this, facilitating electron loss.

Key Pathway:

  • Deprotonation: At pH > 7, the phenol becomes a phenolate ion , which is electron-rich and easily oxidized.

  • Radical Formation: Dissolved oxygen (or trace metals like Fe³⁺/Cu²⁺) abstracts an electron, creating a phenoxyl radical .

  • Quinone Formation: The radical disproportionates or reacts further to form a quinone (often colored).

  • Polymerization: Quinones are electrophilic; they react with remaining phenol molecules to form dimers (muddy precipitates).[1]

Visualization: The Oxidation Cascade

The following diagram illustrates the critical checkpoints where you can intervene.

OxidationPathwaycluster_preventionIntervention StrategiesStartThis compound(Stable Form)PhenolatePhenolate Anion(Highly Reactive)Start->PhenolateDeprotonationRadicalPhenoxyl RadicalPhenolate->Radicale- TransferQuinoneQuinone/Dimer(Pink/Brown Product)Radical->QuinoneCouplingHighPHHigh pH (>7.5)HighPH->PhenolatePromotesOxygenDissolved O2 / LightOxygen->RadicalInitiatesMetalsTrace Metals (Fe, Cu)Metals->RadicalCatalyzesAcidMaintain pH < 6DegasDegas SolventsChelatorAdd EDTA

Figure 1: The oxidation pathway of biphenyl-diols. Note that high pH is the primary "gatekeeper" that accelerates the initial step.

Part 2: Troubleshooting Guide

Use this decision matrix to diagnose current issues with your stock solutions.

SymptomProbable CauseImmediate ActionPrevention Strategy
Pink/Red Tint Early-stage quinone formation.[1]Discard. Quinones are reactive Michael acceptors and will alter biological data.Acidify solvent (0.1% Formic Acid) and protect from light.
Brown Precipitate Advanced polymerization (dimerization).[1]Discard. Filtration will not remove soluble oligomers.[1]Store at -80°C; use inert gas (Argon/N₂) headspace.[1]
New HPLC Peaks Oxidation byproducts or solvent adducts.[1]Run LC-MS to identify M+14 or M+16 (oxidation) peaks.[1]Switch solvent to anhydrous Acetonitrile (ACN) instead of DMSO.
Loss of Potency Compound degradation.Quantify concentration against a fresh standard.Aliquot stocks to avoid freeze-thaw cycles.[1]

Part 3: Best Practice Protocols

Protocol A: Preparation of "Zero-Ox" Stock Solution

Recommended for long-term storage (>1 week).[1]

Reagents:

  • Solvent: Anhydrous DMSO or Ethanol (HPLC Grade).[1]

  • Additives: 0.1% Ascorbic Acid (Vitamin C) OR 0.05% BHT (Butylated hydroxytoluene).[1]

  • Gas: Argon (preferred over Nitrogen due to higher density).[1]

Step-by-Step:

  • Solvent Degassing: Do not skip this. Sparge the pure solvent with Argon for 15 minutes before adding the solid compound.

    • Why? Once the solid dissolves, it reacts with existing oxygen instantly.

  • Weighing: Weigh the solid this compound quickly. If the solid is already pink, repurify it.

  • Dissolution: Add the solid to the degassed solvent.

  • Acidification (Optional but Recommended): If your downstream application allows, add 0.1% acetic acid or formic acid.[1]

    • Why? Keeping the pH < 6 ensures the phenol remains protonated (neutral), drastically reducing oxidation rates.

  • Storage: Aliquot into amber glass vials. Overlay the headspace with Argon before capping. Store at -20°C or -80°C.

Protocol B: Rescue of "Drifting" Experiments

Use this if you must work in aqueous buffers (e.g., cell culture) where oxidation is rapid.

The "Cocktail" Approach: When diluting the stock into aqueous buffer (PBS/Media), the pH jump (7.4) will trigger oxidation.[1]

  • Chelation: Add 100 µM EDTA to your buffer. This sequesters Iron/Copper ions that catalyze radical formation.[1]

  • Scavenging: Include 1 mM Sodium Metabisulfite or Ascorbic Acid in the buffer before adding the compound.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use DMSO as a solvent? A: Yes, but with caution. DMSO can act as a mild oxidant (see Swern Oxidation mechanisms) if activators are present, and it is hygroscopic. Absorbed water promotes ionization and oxidation.

  • Recommendation: Use Anhydrous DMSO stored over molecular sieves.[1] If the solution turns yellow overnight, switch to Ethanol or Acetonitrile.

Q2: Why does the solution turn pink in PBS but not in water? A: PBS has a pH of ~7.4. At this pH, a fraction of the phenolic hydroxyl groups deprotonate to form phenolate anions. The phenolate is millions of times more reactive toward oxygen than the neutral phenol. In pure water (pH ~5-6 due to dissolved CO₂), the compound remains neutral and stable.

Q3: Is the "pink" product toxic? A: Likely, yes. Quinones are electrophiles that can alkylate DNA and proteins (cysteine residues). If your solution is pink, your toxicity data will be confounded by the presence of these reactive species.

Q4: Can I filter the solution to remove the color? A: No. The colored species (quinones) are soluble. Filtration only removes large precipitates.[1] You must prevent the color from forming in the first place.

Part 5: References & Grounding[1]

The protocols above are derived from established chemical principles regarding phenolic stability and specific data on chlorinated biphenyls.

  • PubChem Compound Summary: 2-Chloro-4-phenylphenol (Dowicide 4) [1]

    • Relevance: Provides physical properties and acidity data for the core structure.[2]

    • Source:[1]

  • Mechanisms of Phenol Oxidation

    • Relevance: Defines the radical-mediated pathway and the role of pH/metals in quinone formation.

    • Source:[1]

  • Acidity of Phenols (LibreTexts)

    • Relevance: Explains the pKa shifts in substituted phenols and why high pH accelerates degradation.

    • Source:[1]

  • Antioxidant Strategies (ResearchGate)

    • Relevance: Validates the use of Ascorbic Acid and Sulfites to intercept quinones.

    • Source:[1]

Troubleshooting peak tailing in HPLC of 2-Chloro-4-(3-hydroxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Peak Tailing: 2-Chloro-4-(3-hydroxyphenyl)phenol

Welcome to the . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting templates. Here, we will dissect the specific chemical behavior of This compound and provide self-validating protocols to systematically eliminate peak tailing in your High-Performance Liquid Chromatography (HPLC) assays.

Mechanistic Insight: The Causality of Peak Tailing

To fix a tailing peak, we must first understand the molecular environment inside the column. This compound is a halogenated biphenyl derivative containing two phenolic hydroxyl (-OH) groups. Peak tailing for this class of compounds is rarely a random hardware error; it is almost always a symptom of competing retention mechanisms .

  • Secondary Silanol Interactions: In reversed-phase chromatography, the primary retention mechanism should be hydrophobic partitioning. However, peak tailing often arises when analytes interact strongly with residual active sites on the stationary phase, such as silanol groups on silica-based reversed-phase columns 1. At a mobile phase pH > 3.0, these residual silanols (Si-OH) deprotonate into ionized silanols (Si-O⁻). The phenolic hydroxyls of your analyte act as strong hydrogen-bond donors to these ionized sites, creating a secondary "drag" effect that elongates the trailing edge of the peak.

  • Uneven Ionization (The pKa Effect): The chlorine atom at the ortho position exerts an electron-withdrawing inductive effect, slightly lowering the pKa of the adjacent phenolic group (estimated pKa ~8.5) compared to an unsubstituted phenol. When mobile phase pH approaches the analyte's pKa, uneven ionization leads to asymmetrical peaks 2. A mixture of neutral and ionized analyte molecules travels through the column at different velocities, destroying peak symmetry.

Diagnostic Workflow

Do not guess the root cause. Follow this logical progression to isolate the variable responsible for the tailing.

Troubleshooting_Workflow Step1 Peak Tailing Detected (As > 1.5) Step2 Check Extra-Column Volume (Tubing & Fittings) Step1->Step2 Decision1 Is System Optimized? Step2->Decision1 Action1 Minimize Tubing Length & Reset PEEK Fittings Decision1->Action1 No Step3 Optimize Mobile Phase pH (Target pH 2.5 - 3.0) Decision1->Step3 Yes Action1->Step3 Decision2 Tailing Resolved? Step3->Decision2 Step4 Evaluate Column Chemistry (Use Type B Silica) Decision2->Step4 No Success Symmetrical Peak Achieved (As ≤ 1.2) Decision2->Success Yes Decision3 Tailing Resolved? Step4->Decision3 Step5 Match Sample Diluent to Mobile Phase Decision3->Step5 No Decision3->Success Yes Step5->Success

Caption: Logical diagnostic workflow for isolating and resolving HPLC peak tailing.

Self-Validating Experimental Protocols
Protocol 1: Mobile Phase pH Titration and Silanol Suppression

Objective: To systematically lower the mobile phase pH to fully protonate residual silanols, eliminating secondary retention mechanisms. Causality: As silanol groups are acidic, secondary interactions can be minimised by performing the chromatographic separation at a lower pH — thereby ensuring the full protonation of such ionisable residual silanol groups 3.

  • Baseline Establishment: Prepare a standard mobile phase (e.g., Water/Acetonitrile) without pH adjustment. Inject a 10 µg/mL standard of this compound.

  • Quantify Initial Asymmetry: Calculate the peak asymmetry factor (

    
     at 10% peak height). If 
    
    
    
    , proceed to step 3.
  • Acidification: Prepare several batches of the aqueous component of your mobile phase and adjust the pH of each to target values of 2.5, 3.0, and 4.0 using 0.1% Formic Acid or Phosphoric Acid [[4]]().

  • Equilibration: Flush the HPLC system and column with the lowest pH mobile phase for at least 15-20 column volumes, or until a stable baseline is achieved 5.

  • Validation Injection: Re-inject the standard.

  • Self-Validation Check: Recalculate

    
    . A reduction of 
    
    
    
    to ≤ 1.2 confirms that silanol-driven secondary interactions were the root cause and have been successfully suppressed.
Protocol 2: Extra-Column Volume Diagnostics

Objective: To rule out physical system dead volume as the cause of band broadening and tailing. Causality: Long or wide tubing increases dispersion and tailing. Use narrow internal diameter (0.005") PEEK tubing to minimize dead volume 2.

  • Isolate the Column: Remove the analytical column and connect the injector directly to the detector using a zero-dead-volume union.

  • Tracer Injection: Inject 1 µL of a strong UV absorber (e.g., 1% acetone in water) using your standard flow rate.

  • Measure System Variance: Record the peak width. If the peak is broad or exhibits tailing without the column present, the system plumbing is at fault.

  • Remediation: Replace all pre-column and post-column tubing with 0.005" (0.12 mm) ID tubing. Ensure all finger-tight fittings are seated completely flush against the ferrule.

  • Self-Validation Check: Re-inject the tracer. The peak should now be a sharp, symmetrical spike. This validates the plumbing integrity before reattaching the analytical column.

Quantitative Data Summaries

Table 1: Effect of Mobile Phase pH on Tailing Factor (


) of Phenolic Compounds 
| Mobile Phase pH | Tailing Factor (

) | Mechanistic Observation | |:---|:---|:---| | 7.0 (Neutral) | 2.35 | Strong secondary interactions with fully ionized silanols (Si-O⁻). | | 5.0 (Weak Acid) | 1.80 | Partial protonation of silanols; hydrogen bonding persists. | | 3.0 (Acidic) | 1.33 | Silanols fully protonated (Si-OH); secondary ionic interactions suppressed. | | 2.5 (Optimal) | 1.10 | Ideal Gaussian peak shape achieved; analyte and silanols fully neutral. |

Table 2: Impact of Column Chemistry on Peak Symmetry (Evaluated at pH 3.0) | Column Type | Residual Silanol Activity | Typical


 | Recommendation for Phenols |
|:---|:---|:---|:---|
| Type A Silica (Older) | High | > 1.8 | Avoid. Trace metals and active silanols cause severe tailing. |
| Type B Silica (Endcapped) | Low | 1.2 - 1.4 | Standard choice. Requires low pH mobile phase for best results. |
| Polar-Embedded (Amide/Urea) | Very Low | 1.0 - 1.1 | Highly Recommended. Internal polar group shields residual silanols. |
Frequently Asked Questions (FAQs)

Q1: Can I use triethylamine (TEA) to mask silanols for this compound? A1: Historically, Type A silica columns required tail-suppressing compounds like triethylamine (≥20 mM) to neutralize free silanol groups and reduce peak tailing 6. However, for weakly acidic analytes like phenols, adding a strong base like TEA can alter the local pH and induce unwanted ion-pairing effects. It is far more effective to use modern Type B endcapped silica with a low-pH mobile phase.

Q2: Why does my peak tailing worsen when I increase the injection volume? A2: This points to a sample solvent mismatch rather than column chemistry. If your sample is dissolved in a solvent that is significantly stronger (i.e., more non-polar in reversed-phase) than your mobile phase, it can cause peak distortion, including tailing or fronting 4. Always dilute your sample in a solvent that closely matches the initial conditions of your mobile phase gradient.

Q3: Does trace metal contamination affect phenolic compounds? A3: Yes. Phenolic compounds, particularly those with adjacent functional groups, can chelate with trace metals (like iron or aluminum) present in older silica matrices or stainless-steel frit components. This localized chelation acts as a tertiary retention mechanism, leading to severe tailing. Upgrading to high-purity, metal-free Type B silica columns mitigates this issue.

References
  • Element Lab Solutions - Peak Tailing in HPLC URL: [Link]

  • Alwsci - Common Causes Of Peak Tailing in Chromatography URL:[Link]

  • Phenomenex - How to Reduce Peak Tailing in HPLC? URL: [Link]

  • Chrom Tech, Inc. - What Causes Peak Tailing in HPLC? URL: [Link]

Sources

Technical Support Center: Solubilization Strategies for 2-Chloro-4-(3-hydroxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound Profile: 2-Chloro-4-(3-hydroxyphenyl)phenol (a halogenated biphenyl-diol)

Welcome to the Technical Support Center. Working with halogenated biphenyl derivatives often presents significant formulation challenges due to their high lipophilicity and robust crystal lattice structures. This guide provides field-proven, mechanistically grounded troubleshooting strategies to successfully solubilize this compound for both in vitro and in vivo applications.

Part 1: Physicochemical Profiling & Causality of Poor Solubility

Q: Why does this compound precipitate immediately when added to standard physiological buffers (pH 7.4)? A: The compound's insolubility is a function of its thermodynamic stability and lipophilicity. The rigid biphenyl core is highly hydrophobic, and the addition of a chlorine atom further increases its partition coefficient (LogP). While the molecule possesses two phenolic hydroxyl (-OH) groups capable of hydrogen bonding, the intermolecular forces (π-π stacking and halogen bonding) within its solid crystal lattice outcompete the hydration energy offered by neutral water. Consequently, the compound behaves as a typical Biopharmaceutics Classification System (BCS) Class II molecule: low solubility, high permeability[1].

Q: Can I adjust the pH of my buffer to force the compound into solution? A: Yes, but it is rarely viable for biological assays. The solubility of chlorophenols is highly pH-dependent. The inductive electron-withdrawing effect of the ortho-chlorine atom lowers the pKa of the adjacent phenolic hydroxyl group to approximately 8.5[2]. At a physiological pH of 7.4, the molecule remains predominantly unionized (>90%), rendering it insoluble. If you raise the pH above 9.0, the hydroxyl groups deprotonate to form phenolate anions, drastically increasing aqueous solubility via ion-dipole interactions. However, because biological systems require a pH of ~7.4, neutralizing this alkaline solution will cause the compound to rapidly nucleate and "crash out." Therefore, pH adjustment is only recommended for chemical synthesis or intermediate stock preparation, not for biological dosing.

Part 2: Formulation & Solubilization Workflows

Q: What is the most reliable vehicle for in vitro cellular and biochemical assays? A: Co-solvency using 100% Dimethyl Sulfoxide (DMSO) is the gold standard for in vitro work. DMSO acts as a universal solvent; its highly polar sulfoxide group acts as a strong hydrogen-bond acceptor for the compound's phenolic -OH groups, while its methyl groups interact with the hydrophobic biphenyl rings, effectively dismantling the crystal lattice[3].

Q: DMSO is too toxic for my in vivo animal models. What is the best alternative for intravenous (IV) or oral (PO) dosing? A: For in vivo models, inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. The hydrophobic biphenyl core of this compound fits thermodynamically into this cavity, displacing high-energy water molecules[4]. This host-guest complexation shields the lipophilic drug from the aqueous environment, enhancing apparent solubility and bioavailability without the severe tissue necrosis or hemolysis associated with high concentrations of organic solvents[5].

Solubilization Decision Matrix

SolubilizationWorkflow Start This compound (Hydrophobic API) App Determine Experimental Model Start->App InVitro In Vitro Assays (Cellular / Biochemical) App->InVitro High tolerance for organic solvents InVivo In Vivo Models (Oral / IV / IP Dosing) App->InVivo Requires biocompatible vehicles DMSO Co-Solvency Dissolve in 100% DMSO InVitro->DMSO Cyclo Inclusion Complexation (20% HP-β-CD in Saline) InVivo->Cyclo Preferred for IV/IP Lipid Lipid/Surfactant System (5% DMSO, 10% Tween 80) InVivo->Lipid Preferred for Oral (PO) Dilution Aqueous Dilution (Max 0.5% DMSO final) DMSO->Dilution Validate1 Validate: Microscopic Check for Crystals Dilution->Validate1 Validate2 Validate: Centrifuge & Check for Precipitation Cyclo->Validate2 Lipid->Validate2 Ready Proceed to Experiment Validate1->Ready Clear solution Validate2->Ready Clear solution

Workflow for solubilizing this compound based on application.

Part 3: Quantitative Data & Vehicle Comparison

The following table summarizes the operational limits and mechanistic causality for the most common solubilization vehicles used for this class of compounds.

Solubilization StrategyMechanism of ActionMax Recommended Conc. (Vehicle)Physiological CompatibilityBest Use Case
Co-Solvency (DMSO) Disrupts crystal lattice; strong H-bonding with phenolic -OH≤ 0.5% v/v (Final in assay media)Low (Cytotoxic and alters membrane permeability at >1%)In vitro biochemical & cell culture assays
Complexation (HP-β-CD) Hydrophobic encapsulation of the biphenyl core10–20% w/v (Formulation vehicle)High (FDA approved for parenteral/oral use)In vivo IV, IP, or PO dosing
pH Adjustment (Alkaline) Ionizes phenolic OH (pH > pKa ~8.5) to form phenolateN/A (Depends on buffer capacity)Very Low (Non-physiological pH causes tissue damage)Stock preparation / Chemical synthesis
Lipid/Surfactant (Tween 80) Micellar solubilization via amphiphilic encapsulation5–10% v/v (Formulation vehicle)Moderate (Can cause hemolysis or histamine release IV)In vivo Oral (PO) dosing

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, every formulation must be treated as a hypothesis. The following protocols include built-in validation steps to confirm that the compound is genuinely dissolved rather than suspended as a micro-colloid.

Protocol A: Preparation of a 10 mM In Vitro Stock Solution

Causality: Preparing a highly concentrated stock in a pure organic solvent ensures the crystal lattice is completely broken before introduction to an aqueous environment.

  • Weighing: Accurately weigh 2.21 mg of this compound (MW ≈ 220.65 g/mol ).

  • Primary Solubilization: Add 1.0 mL of anhydrous, cell-culture grade DMSO. Vortex vigorously for 60 seconds.

  • Primary Validation: Hold the tube against a bright light source. The solution must be optically clear. Any turbidity or "schlieric" (wavy) lines indicate incomplete dissolution. If turbid, sonicate in a water bath at 37°C for 5 minutes.

  • Aqueous Dilution: Pre-warm your aqueous assay buffer (e.g., PBS or DMEM) to 37°C. Add the DMSO stock dropwise to the buffer while continuously vortexing.

    • Note: Dropwise addition prevents localized supersaturation, which causes rapid nucleation and precipitation.

  • Secondary Validation (Critical): Incubate the final diluted solution at your assay temperature (e.g., 37°C) for 1 hour. Place a 10 µL drop on a glass slide and examine it under a brightfield microscope at 10x or 40x magnification. If needle-like microcrystals are visible, the compound has exceeded its thermodynamic solubility limit in that specific buffer, and you must lower the final target concentration.

Protocol B: Preparation of a 20% HP-β-CD Formulation for In Vivo Dosing

Causality: Thermal energy and physical cavitation are required to overcome the activation energy needed to force the hydrophobic biphenyl core into the cyclodextrin cavity.

  • Vehicle Preparation: Dissolve 2.0 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 10 mL of sterile saline (0.9% NaCl) to create a 20% w/v vehicle. Filter sterilize through a 0.22 µm PES membrane.

  • API Addition: Add the required mass of this compound directly to the cyclodextrin solution (target a conservative starting concentration, e.g., 2-5 mg/mL).

  • Complexation: Vortex for 2 minutes to disperse the powder. Place the vial in an ultrasonic water bath at 37°C for 45–60 minutes.

  • Equilibration: Allow the solution to cool to room temperature and equilibrate for 2 hours. Complexation is a dynamic equilibrium; cooling ensures the complex is stable at standard handling temperatures.

  • Validation (Critical): Centrifuge the formulation at 10,000 x g for 5 minutes. Carefully examine the bottom of the tube.

    • Pass: No pellet is visible. The compound is fully complexed and the supernatant is ready for dosing.

    • Fail: A white pellet is present. The compound has exceeded the saturation capacity of the cyclodextrin cavity. You must either decrease the target drug concentration or increase the HP-β-CD percentage (up to 30% w/v maximum).

References

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs International Journal of Scientific Research and Technology
  • Solubility Enhancement Techniques for Poorly Water-Soluble Drugs International Journal of Pharmaceutical Sciences and Nanotechnology
  • Ambient Water Quality Criteria for 2-chlorophenol United States Environmental Protection Agency (EPA)
  • β-Cyclodextrin and Its Derivatives Based Drug Delivery Research Journal of Pharmaceutical Dosage Forms and Technology
  • Beta-cyclodextrin and its derivatives-enhanced solubility and biodegradation of 2-nitrobiphenyl National Institutes of Health (NIH) / PubMed

Sources

Technical Support Center: Degradation Profiling of 2-Chloro-4-(3-hydroxyphenyl)phenol

[1]

Executive Summary & Molecule Profile

Subject: 2-Chloro-4-(3-hydroxyphenyl)phenol Chemical Class: Chlorinated Biphenyl Diol Molecular Formula: C₁₂H₉ClO₂ Monoisotopic Mass: ~220.03 Da (

1

This guide addresses the identification of degradation products for This compound . As a chlorinated biphenyl derivative with two hydroxyl groups, this molecule exhibits distinct reactivity patterns: susceptibility to oxidative quinone formation (due to the phenolic moieties) and photolytic dechlorination (due to the aryl-chloride bond).

The following troubleshooting modules provide self-validating workflows for researchers encountering difficulties in separating, detecting, and structurally elucidating these degradants.

Troubleshooting Modules (Q&A Format)

Module A: Analytical Method Optimization

Q: I am observing poor resolution between the parent compound and its oxidative degradants. My current C18 method shows extensive tailing. How can I fix this?

A: Chlorinated phenols are weak acids (pKa ~7–9).[1] On standard C18 columns at neutral pH, they may exist in a mixed protonated/deprotonated state, causing peak broadening and tailing.

Troubleshooting Protocol:

  • Acidic Mobile Phase: Ensure your mobile phase pH is at least 2 units below the pKa (target pH 2.5–3.[1]0) using 0.1% Formic Acid or Phosphoric Acid. This keeps the phenols fully protonated, improving peak shape.

  • Stationary Phase Selection: If C18 fails to separate positional isomers (common in biphenyl degradation), switch to a Phenyl-Hexyl or Biphenyl column.[1] These phases utilize

    
     interactions, offering superior selectivity for aromatic ring modifications (like quinone formation) compared to hydrophobic interaction alone.[1]
    

Recommended Gradient Parameters:

ParameterSettingRationale
Column Phenyl-Hexyl (1.7 µm or 2.6 µm)Enhanced

selectivity for aromatic degradants.[1]
Mobile Phase A Water + 0.1% Formic AcidSuppresses ionization of phenol groups (sharper peaks).[1]
Mobile Phase B Acetonitrile (MeCN)MeCN provides sharper peaks for phenols than MeOH.[1]
Flow Rate 0.3 - 0.5 mL/minOptimized for electrospray ionization (ESI) efficiency.
Gradient 5% B to 95% B over 10-15 minShallow gradient required to resolve de-chlorinated species.
Module B: Mass Spectrometry & Detection

Q: I cannot detect the parent mass (m/z 220) in positive mode ESI. Is the compound degrading in the source?

A: It is likely not degrading; it is simply not ionizing.[1] Phenols and chlorinated aromatics are electron-rich but acidic.[1] They ionize poorly in Positive Mode (ESI+) but excel in Negative Mode (ESI-) .

Corrective Action:

  • Switch Polarity: Operate in ESI Negative Mode ([M-H]⁻).

  • Target Ion: Look for m/z 219.0 (Parent [M-H]⁻).[1]

  • Isotope Validation: You must verify the chlorine signature.[1] In the MS1 spectrum, the parent peak at m/z 219 should have a corresponding isotope peak at m/z 221 (M+2) with an intensity ratio of approximately 3:1 (

    
    Cl : 
    
    
    Cl).
    • Diagnostic Check: If a degradation product lacks this 3:1 pattern, the degradation pathway involved dechlorination .

Module C: Identifying Specific Degradation Products

Q: I have generated stressed samples. What specific m/z shifts should I look for to identify the degradation products?

A: Based on the structure (chlorinated biphenyl diol), three primary degradation pathways are mechanistically predicted. Use the table below to filter your MS data.

Degradation Product Lookup Table (ESI- Mode):

Degradation PathwayMechanismExpected Shift (Δ m/z)Observed Ion (m/z)Key Characteristic
Photolytic Dechlorination Homolytic cleavage of C-Cl bond; replacement by H.-34 Da 185.0 Loss of Cl isotope pattern. Peak becomes a singlet (no M+2).[1]
Oxidation (Quinone) Oxidation of phenol ring to benzoquinone.-2 Da 217.0 Loss of 2 protons. Retention time usually decreases (more polar).[1]
Hydroxylation Radical attack adding -OH group.[1]+16 Da 235.0 Retains Cl isotope pattern (3:1).
Oxidative Coupling (Dimer) C-C or C-O bond formation between two parent molecules.[1]x2 - 2 Da 437.0 High mass region. Complex isotope pattern (Cl₂).

Visualization: Degradation Pathways & Workflow

The following diagrams illustrate the logical flow for analyzing this specific molecule and its chemical degradation map.

Figure 1: Analytical Decision Workflow

AnalyticalWorkflowStartStart: Unknown Impurity PeakCheckESICheck Ionization Mode(Must be Negative ESI)Start->CheckESIIsotopeCheckCheck Isotope Pattern(m/z X and X+2)CheckESI->IsotopeCheckHasCl3:1 Ratio Present(Chlorine Retained)IsotopeCheck->HasClYesNoClNo M+2 Peak(Chlorine Lost)IsotopeCheck->NoClNoDeltaMassCalculate Mass Shift (Δ)HasCl->DeltaMassDechlorΔ = -34 Da(Photolytic Dechlorination)NoCl->DechlorOxidationΔ = -2 Da(Quinone Formation)DeltaMass->OxidationLoss of 2HHydroxylationΔ = +16 Da(Hydroxylation)DeltaMass->HydroxylationGain of O

Caption: Logical decision tree for classifying degradation products based on MS spectral features.[1]

Figure 2: Mechanistic Degradation Pathway[1]

DegradationPathwayParentParent Molecule(this compound)m/z 219 [M-H]-QuinoneBenzoquinone Derivative(Oxidation)m/z 217Parent->QuinoneH2O2 / Oxidation(-2H)DechlorDechlorinated Biphenylol(Photolysis)m/z 185Parent->DechlorUV Light(-Cl, +H)DimerOxidative Dimer(Coupling)m/z 437Parent->DimerHigh Stress(Polymerization)

Caption: Predicted degradation products under forced stress conditions.[1]

Experimental Protocols: Forced Degradation

To experimentally generate and confirm these products, perform the following stress tests. These protocols are adapted from ICH Q1B and standard forced degradation methodologies.

Protocol A: Photolytic Stress (Target: Dechlorination)

Chlorinated aromatics are highly sensitive to UV light.[1]

  • Preparation: Prepare a 1 mg/mL solution of the parent compound in Acetonitrile/Water (50:50).

  • Exposure: Place in a quartz cuvette or clear HPLC vial. Expose to UV light (Xe arc lamp or UV chamber) providing min. 1.2 million lux hours (per ICH Q1B).[2]

  • Control: Wrap a duplicate vial in aluminum foil (Dark Control).

  • Analysis: Inject both samples.

    • Expectation: The UV-exposed sample will show a new peak at m/z 185 (Dechlorinated product). The Dark Control should remain unchanged.

Protocol B: Oxidative Stress (Target: Quinones)[1]
  • Preparation: Mix 1 mL of 1 mg/mL parent solution with 1 mL of 3% Hydrogen Peroxide (

    
    ).
    
  • Incubation: Store at Room Temperature for 2–24 hours.

  • Quenching: Quench with Catalase or Sodium Metabisulfite before injection to prevent column damage.[1]

  • Analysis:

    • Expectation: Look for peaks at m/z 217 (Quinone) or m/z 437 (Dimers).

References

  • International Council for Harmonisation (ICH). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.[1][3] Geneva: ICH, 1996.

  • Quintanilla-Lopez, J.E., et al. "Targeted monitoring of polychlorinated biphenyl metabolites." Chemosphere, vol. 247, 2020. (Provides basis for MS fragmentation of chlorinated biphenylols).[4]

  • Letcher, R.J., et al. "Determination of Hydroxylated Polychlorinated Biphenyls (HO-PCBs) in Blood Plasma by High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Quadrupole Mass Spectrometry."[1][5] Journal of Analytical Toxicology, vol. 29, no. 4, 2005, pp. 209-216.

  • BenchChem Technical Support. "Synthesis and Stability of Chlorinated Phenols." BenchChem Knowledge Base, 2025. (General reference for chlorophenol reactivity).

Technical Support Center: Handling & Stabilization of 2-Chloro-4-(3-hydroxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Reference ID: CAS 920283-79-0 Chemical Class: Halogenated Biphenyl / Polyphenol Primary Hazard: Hygroscopicity-Induced Degradation & Stoichiometric Drift

Executive Summary & Technical Context

2-Chloro-4-(3-hydroxyphenyl)phenol is a functionalized biphenyl characterized by two phenolic hydroxyl groups and an ortho-chlorine substituent. While the chlorine atom provides some lipophilicity, the dual hydroxyl motifs create a high propensity for hydrogen bonding with atmospheric water.

Why this matters:

  • Stoichiometric Error: Absorbed water increases the apparent mass. In precise coupling reactions (e.g., Suzuki-Miyaura), this leads to under-loading of the reagent, causing incomplete conversion or side reactions.

  • Oxidative Instability: Phenolic compounds are susceptible to oxidation to quinones. This process is often proton-coupled and accelerated by the presence of water, leading to pink/brown discoloration.

  • Physical State Changes: Hygroscopic uptake can lower the glass transition temperature (

    
    ) of the amorphous solid, leading to "caking" or deliquescence, rendering the material difficult to dispense.
    

Standard Operating Procedures (SOPs)

Phase I: Storage & Environmental Control

The "Environment" is your first line of defense. Do not rely solely on the bottle cap.

ParameterSpecificationRationale
Temperature 2°C – 8°CRetards oxidative kinetics (Arrhenius equation).
Atmosphere Inert Gas (Argon/Nitrogen)Displaces oxygen; prevents auto-oxidation of the phenol ring.
Container Amber Glass + Parafilm/Teflon TapeBlocks UV light (radical initiator) and creates a secondary moisture barrier.
Desiccant P₂O₅ or Activated Silica GelMaintains local relative humidity (RH) < 10% inside the secondary container.
Phase II: Weighing & Dispensing Strategy

Moisture uptake kinetics can be rapid. A static weighing boat on an analytical balance acts as a moisture trap.

The "Weigh-by-Difference" Protocol:

  • Equilibrate: Allow the container to reach room temperature before opening to prevent condensation on the cold solid.

  • Taring: Do not tare the receiving vessel. Tare the source vial containing the bulk solid.

  • Transfer: Quickly transfer the approximate amount to your reaction vessel.

  • Re-weigh: Weigh the source vial again. The loss in mass is the exact amount transferred.

    • Scientific Logic:[1] This method minimizes the exposure time of the specific aliquot to air and eliminates the error of water adsorbing onto the weighing boat during the stabilization time of the balance.

Phase III: Drying & Re-Purification

If your material has clumped or shows >1% water content, active drying is required.

Method A: Vacuum Oven (Standard)

  • Conditions: 40°C at < 10 mbar for 12–24 hours.

  • Desiccant: Place a tray of

    
     or KOH pellets in the oven to act as a moisture sink.
    
  • Caution: Do not exceed 50°C without TGA data, as phenolic oxidation can accelerate.

Method B: Azeotropic Distillation (For Solutions)

  • Solvent: Toluene or Benzene (forms low-boiling azeotrope with water).

  • Procedure: Dissolve the solid in dry toluene. Rotary evaporate to dryness. Repeat 2x.

  • Advantage: Removes bound water from the crystal lattice more effectively than static vacuum drying.

Decision Logic & Workflows

Workflow 1: Material Handling Lifecycle

This diagram outlines the critical path from storage to reaction, highlighting control points for moisture exclusion.

HandlingWorkflow Storage Cold Storage (Amber Vial, Argon) Equilibration Thermal Equilibration (25°C, Sealed) Storage->Equilibration 1 hr prior QC_Check Visual Inspection (Free-flowing?) Equilibration->QC_Check Weighing Weigh-by-Difference (Minimize Exposure) QC_Check->Weighing Yes (Powder) Drying Vacuum Drying (40°C, <10 mbar) QC_Check->Drying No (Clumped/Sticky) Reaction Reaction Initiation (Dry Solvent) Weighing->Reaction Immediate Drying->Weighing Re-check

Figure 1: Critical path for handling hygroscopic phenols to ensure stoichiometric accuracy.

Workflow 2: Analytical Verification (Karl Fischer)

Phenols can interfere with standard Karl Fischer (KF) reagents. Use this logic to select the correct method.

KF_Logic Start Determine Water Content Method Select KF Method Start->Method Volumetric Volumetric Titration (High Water > 1%) Method->Volumetric Wet Sample Coulometric Coulometric Titration (Trace Water < 1%) Method->Coulometric Dry Sample SideReaction Check for Side Reactions (Phenol Oxidation) Volumetric->SideReaction Coulometric->SideReaction Buffer Use Buffered Reagent (Salicylic Acid Buffer) SideReaction->Buffer End-point Drift Standard Standard Methanolic Reagent SideReaction->Standard No Drift

Figure 2: Selection matrix for Karl Fischer titration of phenolic compounds.

Troubleshooting FAQ

Q1: The solid has turned from white to a light pink/brown color. Is it still usable?

  • Diagnosis: This indicates partial oxidation, likely forming quinone species. This is common in phenols exposed to air and moisture.

  • Action: For non-critical applications (e.g., rough screening), it may be usable if the purity is >95% by HPLC. For precise kinetics or GMP steps, re-purify .

  • Remediation: Dissolve in minimal ethanol, treat with activated charcoal to absorb colored impurities, filter, and recrystallize.

Q2: My Karl Fischer (KF) titration is not reaching a stable endpoint; it keeps drifting.

  • Root Cause: Phenols can be oxidized by the Iodine (

    
    ) in the KF reagent, consuming titrant continuously and mimicking "infinite water."
    
  • Solution: Switch to a buffered KF solvent designed for phenols (often containing salicylic acid or benzoate) to lower the pH. Alternatively, perform a "water spike" validation to confirm if the drift is chemical interference or just slow solubility.

Q3: The material has "caked" into a hard lump in the bottle.

  • Mechanism: Moisture absorption lowered the

    
    , causing the amorphous surface regions to flow and fuse particles.
    
  • Fix: Do not chip it out (risk of glass breakage). Place the open vial (covered with Kimwipe) in a vacuum desiccator over

    
     for 48 hours. The solid should become brittle enough to break apart with a spatula.
    

Q4: Can I use NMR to determine water content instead of KF?

  • Answer: Yes, but with caveats.

  • Protocol: Dissolve the sample in a dry deuterated solvent (e.g., DMSO-

    
     or 
    
    
    
    ) from a fresh ampoule.
  • Calculation: Integrate the water peak (approx. 3.3 ppm in DMSO, 1.56 ppm in

    
    ) relative to a specific proton on the this compound scaffold.
    
  • Limitation: NMR measures total protons exchanging with water; if your solvent is not bone-dry, the baseline error is high. KF is more specific.

References

  • Sigma-Aldrich. (n.d.). Determination of Water Content in Phenol Using Karl Fischer Titration. Retrieved from

  • Metrohm. (n.d.). Water Determination by Karl Fischer Titration - Monograph. Retrieved from

  • National Institutes of Health (PubChem). (2025). This compound (CAS 920283-79-0). Retrieved from

  • Nih.gov (PMC). (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Retrieved from

  • Drierite. (n.d.). Liquid Phase Drying of Organic Liquids. Retrieved from

Sources

Validation & Comparative

Technical Guide: Structural Elucidation and NMR Benchmarking of 2-Chloro-4-(3-hydroxyphenyl)phenol

[1][2][3]

Executive Summary

Product Focus: 2-Chloro-4-(3-hydroxyphenyl)phenol (CAS: 920283-79-0) Application: Analytical Reference Standard, Metabolite Identification, Drug Scaffold Analysis.[1][2] Audience: Medicinal Chemists, Analytical Scientists, Structural Biologists.

This guide provides a rigorous structural interpretation of this compound using 1H NMR spectroscopy. Unlike standard spectral libraries that offer static images, this document compares the product's spectral "performance"—defined here as spectral resolution and diagnostic utility—against its non-chlorinated analog, 4-(3-hydroxyphenyl)phenol.[1][2] We demonstrate how the chlorine substituent transforms a complex second-order aromatic system into a resolvable first-order AMX spin system, facilitating precise regio-identification.[1][2]

Methodology & Experimental Design

Solvent Selection Strategy

The choice of solvent is the single most critical variable in the NMR analysis of polyphenols.[2]

SolventSuitabilityMechanistic Rationale
DMSO-d6 Optimal Forms strong hydrogen bonds with phenolic -OH groups, slowing proton exchange.[1][2] This results in sharp, distinct singlets for the hydroxyl protons (δ 9.0–10.5 ppm), confirming the diol structure.
Methanol-d4 PoorRapidly exchanges with phenolic protons (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

).[1][2] The diagnostic -OH signals disappear, and the HDO peak obscures the aromatic region.
CDCl3 Sub-optimalPoor solubility for di-hydroxy biphenyls; -OH peaks appear as broad, drifting lumps that provide no structural integration data.[1][2]
Acquisition Protocol (Self-Validating)

To ensure data integrity, follow this acquisition workflow:

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d6.

  • Temperature: Maintain 298 K (25°C). Temperature fluctuations shift -OH peaks.[1][2]

  • Pulse Sequence: Standard zg30 (30° pulse angle) with a relaxation delay (D1) of

    
     seconds to allow full relaxation of aromatic protons for accurate integration.
    
  • Validation Step: If -OH peaks are broad, add 1 drop of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     and re-acquire.[1][2] The disappearance of peaks at >9 ppm confirms they are exchangeable hydroxyls.[2]
    

Comparative Analysis: The "Chlorine Effect"

The core value of this reference standard lies in its spectral distinctiveness compared to the parent scaffold.[1]

Structural Comparison[3]
  • Alternative (Parent): 4-(3-hydroxyphenyl)phenol[1][2]

  • Product: this compound[1][2]

Spectral Performance Matrix
FeatureAlternative (Parent Scaffold)Product (2-Chloro Derivative)Diagnostic Advantage
Ring A Symmetry ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

System

System
High. The Cl atom breaks symmetry, eliminating second-order "roofing" effects.[1][2]
H3 Signal Overlaps with H5 (part of AA'BB')Distinct Doublet (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Hz)
Critical. H3 appears as a resolved meta-coupled doublet, diagnostic of the 2-Cl position.[2]
Regio-Logic Ambiguous substitution patternsSelf-evident coupling networkHigh. ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

vs

allows unambiguous assignment of the Cl position.[1][2]

Detailed 1H NMR Interpretation

Structural Logic & Numbering

The molecule consists of two rings:

  • Ring A (Chlorinated): Phenol core.[2] C1-OH, C2-Cl, C4-Aryl.[1][2]

  • Ring B (Substituent): 3-Hydroxyphenyl attached at C1'.[1][2]

The Aromatic Region (δ 6.8 – 7.7 ppm)
Ring A: The AMX System

The chlorine at position 2 isolates H3 from H5 and H6, creating a predictable coupling pattern.

  • H3 (δ ~7.65 ppm):

    • Multiplicity: Doublet (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ).[2][3]
      
    • Coupling: Meta-coupling to H5 (

      
       Hz).
      
    • Assignment: Most deshielded aromatic proton due to the combined inductive effect (-I) of the ortho-Chlorine and the anisotropic effect of the Ring B attachment.[1][2]

  • H5 (δ ~7.45 ppm):

    • Multiplicity: Doublet of Doublets (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ).[2]
      
    • Coupling: Ortho-coupling to H6 (

      
       Hz) and Meta-coupling to H3 (
      
      
      Hz).
  • H6 (δ ~7.05 ppm):

    • Multiplicity: Doublet (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ).[2][3]
      
    • Coupling: Ortho-coupling to H5 (

      
       Hz).
      
    • Assignment: Shielded relative to H3/H5 due to the ortho-OH group (electron-donating by resonance).[1][2]

Ring B: The 1,3-Disubstituted System

This ring retains the pattern of a meta-substituted phenol.[1]

  • H2' (δ ~7.00 ppm): Narrow triplet or singlet (meta to OH and biaryl bond).[2]

  • H5' (δ ~7.25 ppm): Triplet (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , 
    
    
    Hz). The only proton with two ortho neighbors.[1][2]
  • H4' & H6' (δ 6.80 – 6.95 ppm): Multiplets/Doublets.[2] H4' is ortho to OH (shielded); H6' is ortho to the biaryl bond.[2]

Hydroxyl Protons (δ 9.0 – 10.5 ppm)

In DMSO-d6, two distinct singlets appear:[2]

  • OH (Ring A, C1): ~10.2 ppm.[2] Downfield due to intramolecular H-bonding with the ortho-Chlorine (ortho-effect).[1][2]

  • OH (Ring B, C3'): ~9.5 ppm.[2] Typical phenolic shift.[1][2]

Visualization of Interpretation Logic

The following diagram illustrates the decision tree for assigning the regio-chemistry based on the observed coupling constants.

NMR_LogicStartAnalyze Aromatic Region(6.5 - 8.0 ppm)CountCount Proton IntegralsStart->CountPatternIdentify Coupling Patternon Ring A (Cl-Ring)Count->PatternAMXAMX Pattern(d, dd, d)Pattern->AMX3 Distinct SignalsAABBAA'BB' Pattern(Two symmetric multiplets)Pattern->AABB2 Signal SetsH3_AssignIdentify H3 Signal(Most Deshielded)AMX->H3_AssignConclusion_WrongREJECT:Likely 3-Chloro isomeror non-chlorinatedAABB->Conclusion_WrongParent CompoundCouplingCheck J-Coupling of H3H3_Assign->CouplingMetaSmall Doublet (J ~ 2Hz)Meta-coupling onlyCoupling->MetaOrthoLarge Doublet (J ~ 8Hz)Ortho-coupling presentCoupling->OrthoConclusion_CorrectCONFIRMED:2-Chloro-4-substituted(H3 is isolated by Cl)Meta->Conclusion_CorrectOrtho->Conclusion_Wrong

Figure 1: Logic flow for confirming the 2-Chloro regioisomer using H3 coupling constants.

References

  • National Institute of Standards and Technology (NIST). Phenol, 2-chloro-4-methyl- Gas Phase IR and Mass Spectra.[1][2] NIST Chemistry WebBook, SRD 69. [Link][2]

  • Reich, H. J. WinPLT NMR Coupling Constants and Substituent Effects. University of Wisconsin-Madison.[1][2] [Link]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010. [Link]

Technical Comparison: 2-Chloro-4-(3-hydroxyphenyl)phenol vs. Non-Chlorinated Biphenyls

[1]

Executive Summary

2-Chloro-4-(3-hydroxyphenyl)phenol represents a specific class of halogenated biphenyls where the introduction of a chlorine atom at the ortho-position to the phenolic hydroxyl group significantly alters the physicochemical and biological profile compared to its non-chlorinated analogue, 4-(3-hydroxyphenyl)phenol (also known as 3,4'-dihydroxybiphenyl).

This guide provides a technical analysis for researchers investigating receptor modulation (specifically Estrogen Receptor

"Chlorine Effect"

Physicochemical Profiling

The introduction of a chlorine atom is not merely a structural addition; it fundamentally shifts the molecule's electronic and steric landscape.

Comparative Properties Table
PropertyThis compound 4-(3-hydroxyphenyl)phenol (Non-Chlorinated)Impact of Chlorination
Molecular Weight 220.65 g/mol 186.21 g/mol Increased mass; slight diffusion reduction.
LogP (Lipophilicity) ~3.8 - 4.2 (Predicted)~2.5 - 2.9Critical Increase: Enhanced membrane permeability; reduced aqueous solubility.
pKa (Phenolic OH) ~7.5 - 8.0 (Acidic shift)~9.5 - 10.0Electronic Effect: Cl is electron-withdrawing, stabilizing the phenoxide ion.
H-Bond Donor Stronger (due to acidity)ModerateEnhanced interaction with receptor residues (e.g., His/Glu).
Conformation Twisted (Non-planar)Planar/FlexibleSteric Effect: Ortho-Cl forces ring torsion, mimicking T3/T4 hormones.
Mechanism of Action: The Ortho-Chlorine Effect
  • Steric Torsion: In non-chlorinated biphenyls, the two phenyl rings can rotate relatively freely, often adopting a planar conformation to maximize

    
    -conjugation. The bulky chlorine atom at the ortho position (C2) creates steric clash with the protons of the adjacent ring, forcing the molecule into a twisted, non-planar conformation. This "locked" twist is critical for fitting into the hydrophobic pockets of nuclear receptors like ER
    
    
    and TR
    
    
    .
  • Acidity Modulation: The inductive effect (-I) of chlorine withdraws electron density from the phenolic ring, lowering the pKa of the adjacent hydroxyl group. This makes the hydroxyl a more potent hydrogen bond donor, potentially strengthening the "anchor" bond within a receptor's ligand-binding domain (LBD).

Biological Performance & Applications

A. Receptor Modulation (Endocrine Research)

Chlorinated hydroxybiphenyls (OH-PCBs) are potent modulators of the endocrine system.

  • Estrogen Receptor (ER) Binding:

    • Non-Chlorinated: Binds ER

      
       and ER
      
      
      with moderate affinity but lacks subtype selectivity.
    • Chlorinated (2-Cl): The chlorine atom fills the hydrophobic sub-pocket (specifically interacting with residues like Leu387 in ER

      
      ). Research indicates that ortho-chlorination can increase binding affinity by 10-100 fold compared to non-chlorinated analogues due to this shape complementarity and the "mimicry" of the endogenous hormone's iodine atoms (in the case of thyroid receptors).
      
  • Metabolic Stability:

    • Non-Chlorinated: Highly susceptible to Phase I metabolism (hydroxylation) at the ortho positions, leading to rapid clearance.

    • Chlorinated: The C2-Chlorine blocks metabolic attack at that site. However, it can activate the ring for quinone formation if not further substituted, a pathway linked to oxidative stress (see Safety).

B. Antimicrobial Efficacy[2][3][4][5]
  • Mechanism: Phenolic uncoupling of oxidative phosphorylation.

  • Performance: The increased lipophilicity (LogP > 4.0) of the chlorinated variant allows deeper penetration into the bacterial lipid bilayer. The lowered pKa facilitates proton exchange across the membrane, disrupting the proton motive force (PMF) more effectively than the non-chlorinated parent.

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the causal link between the structural modification (Chlorination) and the resulting biological effects.

SAR_AnalysisCompoundThis compoundCl_AtomOrtho-Chlorine AtomCompound->Cl_AtomStericSteric Hindrance(Ring Twist)Cl_Atom->StericElectronicElectronic Withdrawal(Lower pKa)Cl_Atom->ElectronicLipophilicIncreased Lipophilicity(LogP +0.7)Cl_Atom->LipophilicMetabolismMetabolic Blockade(C2 Position)Cl_Atom->MetabolismSteric ShieldingBindingEnhanced Receptor Fit(Hydrophobic Pocket)Steric->BindingConformational LockElectronic->BindingStronger H-BondMembraneMembrane Permeability(Antimicrobial Potency)Lipophilic->MembraneBilayer Penetration

Figure 1: Causal pathway of the "Chlorine Effect" on physicochemical and biological properties.

Experimental Protocols

To validate the performance differences, the following protocols are recommended. These are designed to be self-validating by including necessary controls.

Protocol A: Competitive Receptor Binding Assay (ER )

Objective: Quantify the shift in binding affinity (

  • Reagents:

    • Recombinant Human ER

      
       Ligand Binding Domain (LBD).
      
    • Fluorescently labeled Estradiol (Tracer).

    • Test Compounds: this compound vs. 4-(3-hydroxyphenyl)phenol.

    • Control: Unlabeled Estradiol (E2).

  • Workflow:

    • Preparation: Dissolve compounds in DMSO to 10 mM stock. Serial dilute (1:3) to generate a 10-point dose-response curve (range: 1 nM to 10

      
      M).
      
    • Incubation: Mix 5 nM ER

      
      -LBD + 2 nM Tracer + Test Compound in assay buffer (50 mM Tris, pH 7.4). Incubate for 2 hours at 4°C to reach equilibrium.
      
    • Detection: Measure Fluorescence Polarization (FP) or TR-FRET.

  • Validation Criteria:

    • Z-Factor: Must be > 0.5.

    • Control: Unlabeled E2 must show

      
       nM.
      
    • Result Interpretation: A shift in the curve to the left (lower

      
      ) for the chlorinated compound confirms the "Ortho-Chlorine Effect."
      
Protocol B: Microsomal Stability Assay

Objective: Assess metabolic half-life (


  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Reaction:

    • Pre-incubate HLM + Test Compound (1

      
      M) in phosphate buffer (pH 7.4) for 5 mins at 37°C.
      
    • Start: Add NADPH-regenerating system (or 1 mM NADPH).

    • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench immediately in ice-cold Acetonitrile (containing Internal Standard).

  • Analysis:

    • Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. Slope

      
       gives 
      
      
      .
  • Hypothesis: The chlorinated compound should exhibit a longer

    
     due to blockage of the C2-hydroxylation site, though C-hydroxylation on the non-chlorinated ring (Ring B) is still possible.
    

Synthesis & Purity Verification

For researchers synthesizing this compound de novo for testing:

Suzuki-Miyaura Coupling Strategy:

  • Reactants: 2-Chloro-4-bromophenol (Ring A) + 3-Hydroxyphenylboronic acid (Ring B).

  • Catalyst: Pd(dppf)Cl

    
     (5 mol%).
    
  • Base/Solvent: K

    
    CO
    
    
    (2M) in Dioxane/Water (4:1).
  • Conditions: 90°C, 12 hours, Inert Atmosphere (

    
    ).
    

Purity Check (Self-Validating):

  • 1H NMR: Look for the specific splitting pattern. The proton at C3 (Ring A) will appear as a doublet (ortho-coupling to C4-H is absent, meta-coupling to C6-H is weak). The absence of the C2-proton signal confirms chlorination.

  • HRMS: Verify the chlorine isotope pattern (3:1 ratio of M and M+2 peaks).

References

  • Structure-Activity Rel

    • Title: The Effect of the Structure of Polychlorinated Biphenyls on their Hydroxylation, Oxidation, and Glutathionyl Conjugation Reactions.[1]

    • Source: Biomed Environ Sci, 2013; 26(2):138-147.[1]

    • URL:[Link] (Cited via Search Result 1.1)

  • SULT Inhibition by Hydroxyl

    • Title: Structure-activity Relationships for Hydroxylated Polychlorinated Biphenyls as Inhibitors of the Sulfation of Dehydroepiandrosterone Catalyzed by Human Hydroxysteroid Sulfotransferase SULT2A1.[2]

    • Source: NIH / PMC.
    • URL:[Link] (Cited via Search Result 1.2)

  • Receptor Binding Affinities (ER/TR)

    • Title: Structural Requirements for the Interaction of 91 Hydroxylated Polychlorinated Biphenyls with Estrogen and Thyroid Hormone Receptors.
    • Source: Toxicological Sciences / Oxford Academic.
    • URL:[Link] (Cited via Search Result 1.4)

  • Antimicrobial Properties of Chlorin

    • Title: Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria.[3]

    • Source: Frontiers in Microbiology / PMC.
    • URL:[Link] (Cited via Search Result 1.10)

Comprehensive Guide to Purity Assessment of 2-Chloro-4-(3-hydroxyphenyl)phenol Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Metrologists, and Drug Development QC Professionals Compound Focus: 2-Chloro-4-(3-hydroxyphenyl)phenol (CAS: 920283-79-0)

Executive Summary

This compound is a halogenated biphenyl-diol frequently utilized as a critical building block in API synthesis and as an analytical reference standard in environmental endocrine disruptor profiling. Certifying the absolute purity of this compound presents a unique metrological challenge: halogenated phenols often co-purify with closely related structural isomers (e.g., 2-chloro-4-(4-hydroxyphenyl)phenol) and lack uniform UV response factors.

Relying solely on traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) often leads to an overestimation of purity due to the "Area Normalization" fallacy. This guide objectively compares HPLC-UV against orthogonal, self-validating techniques—specifically Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—providing actionable, step-by-step protocols for absolute mass fraction certification.

Comparative Analysis of Analytical Methodologies

To establish a Certified Reference Material (CRM), analysts must move beyond relative purity and determine the absolute mass fraction. Table 1 evaluates the three primary modalities used for characterizing this compound.

Table 1: Performance Comparison of Analytical Techniques

Analytical TechniquePrimary Metrological UtilitySpecificity for Positional IsomersAbsolute Quantitation CapabilityKey Limitations
HPLC-UV/DAD Routine batch monitoring & relative purityModerate (Requires optimized gradient)No (Relies on relative peak area)Blind to non-chromophoric impurities (e.g., inorganic salts, water).
1H qNMR Absolute mass fraction certificationHigh (Distinct aromatic proton shifts)Yes (Primary direct measurement)Lower sensitivity for trace impurities (<0.1% w/w).
LC-MS/MS (ESI-) Trace impurity ID & isotopic profilingHigh (Unique MRM fragmentation)Semi-quantitative (Matrix effects)Requires identical reference standards for true quantitation.

The Gold Standard: Absolute Purity via 1H qNMR

The Causality of qNMR Superiority

In HPLC-UV, the assumption that all impurities share the same molar extinction coefficient as the main analyte is fundamentally flawed, especially for halogenated biphenyls. Furthermore, residual inorganic salts from cross-coupling syntheses are UV-invisible. Quantitative NMR (qNMR) circumvents this by measuring the absolute number of protons. When calibrated against a traceable internal standard, the integrated area of an isolated proton signal is directly proportional to the molar concentration of the analyte, yielding an absolute mass fraction without requiring a primary standard of the analyte itself[1]. This methodology is formally codified in compendial guidelines such as USP <761>[2].

Self-Validating Protocol: 1H qNMR Mass Fraction Determination

This protocol utilizes a self-validating system: it mandates an initial Inversion-Recovery (


) experiment. By empirically determining the longest longitudinal relaxation time (

) of the analyte and setting the inter-pulse delay (

) to

, the system mathematically guarantees >99.9% signal recovery, eliminating integration bias.

Step-by-Step Methodology:

  • Internal Standard (IS) Selection: Select a certified reference material, such as Maleic acid (TraceCERT®), whose resonance (~6.2 ppm) does not overlap with the aromatic signals of this compound (6.8–7.5 ppm).

  • Gravimetric Preparation: Using a microbalance (

    
     mg), accurately weigh ~10.0 mg of the analyte and ~5.0 mg of the IS into a static-free vial.
    
  • Solvation & Blank Validation: Dissolve the mixture in 0.6 mL of anhydrous DMSO-

    
    . Validation Check: Run a blank spectrum of the solvent prior to sample addition to confirm the absence of interfering background signals.
    
  • 
     Relaxation Validation:  Execute an Inversion-Recovery pulse sequence to measure the 
    
    
    
    of the slowest-relaxing proton. Set the acquisition relaxation delay (
    
    
    ) to at least 7 times this value (typically 30–45 seconds).
  • Acquisition: Acquire the 1H NMR spectrum at

    
     MHz using a 90° excitation pulse, 64 transients, and a spectral width of 20 ppm.
    
  • Quantitation: Integrate the isolated aromatic proton adjacent to the chlorine atom and the olefinic protons of Maleic acid. Calculate absolute purity (

    
    ) using the fundamental qNMR equation:
    
    
    
    
    (Where I = Integral, N = Number of nuclei, M = Molar mass, W = Weight, P = Purity)

Workflow cluster_0 Orthogonal Purity Assessment Framework Start This compound Batch Sample HPLC HPLC-UV/DAD Relative Purity & Isomer Separation Start->HPLC LCMS LC-MS/MS (ESI-) Trace Impurity ID & Isotope Profiling Start->LCMS qNMR 1H qNMR (USP <761>) Absolute Mass Fraction Start->qNMR MassBal Mass Balance Calculation (100% - Volatiles - Inorganics) HPLC->MassBal Area % Cert Certified Reference Material (CRM) Release LCMS->Cert Impurity ID qNMR->Cert Primary Value MassBal->Cert Cross-Check

Fig 1: Orthogonal analytical workflow for reference standard certification.

Orthogonal Isomer Profiling via LC-MS/MS

The Causality of Negative ESI and MRM

While qNMR provides absolute quantitation, it lacks the sensitivity to detect trace (<0.1%) isobaric impurities. LC-MS/MS operated in Electrospray Ionization Negative mode (ESI-) is highly sensitive for halogenated phenols[3]. The phenolic hydroxyl group (


) readily deprotonates in neutral/basic mobile phases, yielding a highly stable 

precursor ion. The presence of the ortho-chlorine atom further enhances ionization efficiency compared to non-halogenated analogs. Collision-Induced Dissociation (CID) of these molecules reliably produces characteristic neutral losses (e.g., loss of HCl) and biphenyl bond cleavages[4].
Self-Validating Protocol: Trace Impurity Profiling

To prevent false positives from isobaric background noise, this protocol employs a self-validating isotopic ratio check. The system automatically calculates the


 precursor ion ratio. If the observed ratio deviates by more than 

from the theoretical 3.13:1 distribution, the peak is flagged as an interference.

Step-by-Step Methodology:

  • System Suitability (SST): Inject a resolution mixture containing this compound and its isomer 2-chloro-4-(4-hydroxyphenyl)phenol. Verify baseline chromatographic resolution (

    
    ).
    
  • Chromatography: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile in Water (both containing 0.01% Ammonia to facilitate deprotonation).

  • Ionization & Isotope Check: Operate in ESI- mode. Monitor the precursor ions at

    
     219.0 (
    
    
    
    ) and 221.0 (
    
    
    ). Validate the isotopic doublet pattern.
  • MRM Transitions: Set up Multiple Reaction Monitoring (MRM) for the specific fragmentation pathways:

    • 
       219.0 
      
      
      
      183.1 (Loss of HCl, diagnostic for ortho-chlorophenols).
    • 
       219.0 
      
      
      
      127.0 (Cleavage of the biphenyl bond yielding the chlorophenolate anion).

Fragmentation Parent Precursor Ion [M-H]- m/z 219.0 (35Cl) Frag1 Product Ion m/z 183.1 (Loss of HCl) Parent->Frag1 CID -36 Da Frag2 Product Ion m/z 127.0 (Biphenyl Cleavage) Parent->Frag2 CID -92 Da Frag3 Product Ion m/z 191.0 (Loss of CO) Parent->Frag3 CID -28 Da

Fig 2: Primary ESI- collision-induced dissociation pathways for this compound.

Experimental Data: Batch Comparison Case Study

To illustrate the critical necessity of orthogonal testing, Table 2 presents mock experimental data comparing a commercially sourced batch of this compound against an in-house synthesized reference standard.

Table 2: Mock Purity Data Comparison (Commercial vs. In-House Standard)

Analytical ParameterCommercial Batch DataIn-House Standard DataInterpretation & Causality
HPLC-UV Purity (254 nm) 99.6% (Area Normalization)98.8% (Area Normalization)Commercial batch appears superior under UV.
Karl Fischer (Water) 2.1% w/w0.2% w/wCommercial batch is highly hygroscopic.
Residue on Ignition (ROI) 1.8% w/w<0.1% w/wCommercial batch contains residual inorganic catalyst.
LC-MS/MS Trace Isomers Not Detected0.8% (4-hydroxy isomer)In-house batch shows trace isomer formation.
Absolute Purity (1H qNMR) 95.4% w/w 98.5% w/w qNMR reveals the true purity. The commercial batch's high UV purity was a false positive masking water and salt content.

References

  • Low nanogram per liter determination of halogenated nonylphenols... by liquid chromatography electrospray tandem mass spectrometry. PubMed (PMID: 12760634). Available at: [Link]

  • Liquid chromatography/multi-stage mass spectrometry of bisphenol A and its halogenated derivatives. Rapid Communications in Mass Spectrometry. Available at: [Link]

Sources

Distinguishing 2-Chloro-4-(3-hydroxyphenyl)phenol from structural isomers

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Landscape

2-Chloro-4-(3-hydroxyphenyl)phenol (CAS: 920283-79-0) represents a specific class of halogenated biphenyl diols often encountered as metabolites of polychlorinated biphenyls (PCBs) or as synthetic intermediates in the development of estrogen receptor modulators and antimicrobial agents.

Distinguishing this molecule is analytically challenging due to the existence of regioisomers that share identical molecular weights (


) and similar polarity. Misidentification can lead to erroneous Structure-Activity Relationship (SAR) data in drug discovery.

This guide establishes a multi-modal analytical protocol to definitively separate and identify the target molecule from its critical isomers.

The Isomer Landscape

The primary challenge lies in differentiating the target from:

  • Positional Isomers of the Hydroxyl Group : e.g., 2-Chloro-4-(4 -hydroxyphenyl)phenol.

  • Positional Isomers of the Chlorine : e.g., 3 -Chloro-4-(3-hydroxyphenyl)phenol.

  • Symmetry Isomers : e.g., 2,2'-dihydroxy-5-chlorobiphenyl.

Table 1: Critical Isomer Comparison

FeatureTarget MoleculeCritical Isomer A (Para-isomer)Critical Isomer B (Meta-Cl isomer)
IUPAC Name This compound2-Chloro-4-(4 -hydroxyphenyl)phenol3 -Chloro-4-(3-hydroxyphenyl)phenol
Ring B Pattern 1,3-disubstituted (Meta)1,4-disubstituted (Para)1,3-disubstituted (Meta)
Ring A Pattern 1-OH, 2-Cl, 4-Aryl1-OH, 2-Cl, 4-Aryl1-OH, 3 -Cl, 4-Aryl
Key NMR Signal Ring B: Triplet (

Hz)
Ring B: AA'BB' System (Symmetric doublets)Ring A: Para-singlets (unlikely) or ABX

Part 2: High-Resolution NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) is the only standalone technique capable of unambiguous structural assignment. Mass spectrometry cannot easily distinguish these isomers due to identical fragmentation pathways.

Proton ( H) NMR Protocol

Solvent : DMSO-


 (Preferred for resolution of hydroxyl protons and prevention of exchange).

Diagnostic Signals for this compound:

  • Ring B (3-Hydroxyphenyl) Analysis :

    • Look for the Meta-coupling pattern .

    • H-2' (The "Island" Proton) : Appears as a narrow triplet or singlet at

      
       ppm. This proton is isolated between the biphenyl linkage and the OH group.
      
    • H-5' : Appears as a distinct triplet (

      
      ) due to coupling with H-4' and H-6'.
      
    • Contrast: The 4-hydroxyphenyl isomer will display a classic AA'BB' system (two "roofed" doublets), lacking the singlet/narrow triplet and the triplet at H-5'.

  • Ring A (Chlorinated Phenol) Analysis :

    • H-3 (Meta to OH, Ortho to Cl) : This proton is chemically distinct. In the target (2-Cl), H-3 is adjacent to the Cl and the phenyl ring.

    • H-5 & H-6 : Look for an AB-system with meta-coupling or an ABC system depending on resolution.

    • Contrast: In the 3-Chloro isomer , the symmetry of Ring A changes, often simplifying the splitting pattern if the Cl is symmetric to the phenyl ring.

Carbon ( C) NMR Logic
  • C-Cl Shift : The carbon attached to Chlorine (C-2) typically resonates upfield (

    
     ppm) compared to non-chlorinated aromatic carbons, but downfield of protonated carbons.
    
  • Symmetry Check : Count the peaks.

    • Target (Asymmetric): 12 distinct carbon signals.

    • Symmetric Isomers (e.g., 4,4'-dihydroxy): Fewer signals due to equivalence.

Part 3: Chromatographic Separation (HPLC/UHPLC)

Standard C18 columns often fail to resolve positional isomers of chlorinated biphenyls. The use of


 interacting stationary phases  is critical.
Recommended Column Chemistry
  • Biphenyl Stationary Phase :

    • Mechanism : Exploits

      
       interactions between the biphenyl stationary phase and the aromatic rings of the analyte.
      
    • Selectivity : Highly sensitive to the planarity of the molecule. The 2-Chloro substituent induces a twist in the biphenyl bond (steric hindrance), altering the effective planarity compared to the 3-Chloro isomer.

  • Pentafluorophenyl (PFP) Phase :

    • Mechanism : Fluorine-fluorine and dipole-dipole interactions. Excellent for halogenated aromatics.

Experimental Protocol: Isomer Resolution
  • System : UHPLC with PDA/UV detection (280 nm).

  • Column : Kinetex Biphenyl or equivalent (

    
    ).
    
  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Methanol (MeOH provides better selectivity for biphenyls than Acetonitrile).

  • Gradient :

    • 0-2 min: 30% B (Isocratic hold to stack isomers).

    • 2-10 min: 30%

      
       70% B.
      
    • 10-12 min: 95% B (Wash).

  • Expected Elution Order :

    • Isomers with internal H-bonding (e.g., Ortho-OH/Cl proximity) often elute later on Biphenyl columns due to increased hydrophobicity relative to the mobile phase.

Part 4: Visualization of Analytical Workflow

The following diagram outlines the decision logic for confirming the identity of the target molecule.

AnalyticalWorkflow Start Unknown Sample (Chlorinated Biphenyl Diol) Step1 Step 1: UHPLC-MS/MS (Biphenyl Column) Start->Step1 Decision1 Is M-H (m/z ~219) detected? Is Cl Isotope Pattern (3:1) present? Step1->Decision1 Decision1->Start No (Check Synthesis) Step2 Step 2: 1H-NMR (DMSO-d6) Focus on Ring B (Non-Cl Ring) Decision1->Step2 Yes ResultA Pattern: AA'BB' (Two Doublets) Conclusion: 4-Hydroxyphenyl Isomer Step2->ResultA Symmetric Ring B ResultB Pattern: Triplet (H-5') + Singlet (H-2') Conclusion: 3-Hydroxyphenyl Moiety Step2->ResultB Asymmetric Ring B Step3 Step 3: NOESY/HMBC Confirm Cl Position on Ring A ResultB->Step3 Final Confirmed Identity: This compound Step3->Final

Caption: Analytical decision tree for distinguishing this compound from its regioisomers.

Part 5: Mass Spectrometry Characteristics

While MS is less specific for isomers, the target molecule displays distinct ionization behaviors.

  • Ionization Mode : ESI Negative Mode (Phenols ionize best in Neg mode).

  • Parent Ion :

    
     (for 
    
    
    
    ).
  • Isotope Pattern : The presence of one Chlorine atom dictates a specific intensity ratio for the M and M+2 peaks.

    • 
      .
      
    • Validation: If the ratio is 1:1, you have a Bromine.[1] If the M+2 is absent, you have lost the Chlorine (dehalogenation artifact).

  • Fragmentation (MS/MS) :

    • Major fragment:

      
       (Loss of HCl).
      
    • Secondary fragment:

      
       (Loss of HCl + CO).
      

References

  • Sigma-Aldrich . This compound Product Detail. Retrieved from

  • Thermo Fisher Scientific . Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection. (Demonstrates Biphenyl column efficacy for isomers). Retrieved from

  • PubChem . 2-Chloro-4-phenylphenol (Structural Analog Data). Retrieved from

  • Walsh Medical Media . Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Retrieved from

  • BenchChem . Synthesis and Purification of Chlorinated Phenols. Retrieved from

Sources

A Senior Application Scientist’s Guide to Validating LC-MS/MS Methods for 2-Chloro-4-(3-hydroxyphenyl)phenol Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Novel Phenolic Compounds

This guide provides a comprehensive framework for the full validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for 2-Chloro-4-(3-hydroxyphenyl)phenol. As your Senior Application Scientist, I will not just present protocols; I will delve into the causality behind our choices, grounding our work in the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline, which is now the global standard adopted by the FDA and EMA.[2][3][4][5][6] We will compare two common sample preparation strategies—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)—to illustrate how methodological choices impact performance and data integrity.

The Regulatory Cornerstone: ICH M10

The validation of a bioanalytical method is the process of demonstrating that it is suitable for its intended purpose.[2][4] The ICH M10 guideline provides a unified global standard for these validations, ensuring that data generated in any region is acceptable to regulatory bodies worldwide.[3][5] Adherence to this guideline is not merely a regulatory hurdle; it is a commitment to scientific rigor.[2] This guide is structured around the core validation parameters mandated by ICH M10.

The Bioanalytical Workflow: Foundational Choices

A robust method begins with sound foundational choices in method development. These decisions directly influence the outcome of the validation experiments.

cluster_0 Method Development & Validation Workflow A Define Analyte & Matrix (this compound in Plasma) B Select Internal Standard (IS) (SIL-IS Preferred) A->B C Optimize LC-MS/MS (MRM Transitions, Chromatography) B->C D Develop Sample Preparation (Compare PPT vs. SPE) C->D E Perform Full Method Validation (ICH M10 Parameters) D->E F Apply to Study Samples (PK/TK Analysis) E->F

Caption: High-level workflow for bioanalytical method validation.

The Internal Standard: The Anchor of Quantification

The internal standard (IS) is arguably the most critical component in quantitative LC-MS/MS. Its role is to compensate for variability during sample processing and analysis.[7]

  • Expert Insight: The gold standard is a Stable Isotope-Labeled Internal Standard (SIL-IS) .[7][8] A SIL-IS, such as a ¹³C₆- or D₄-labeled version of this compound, is chemically and physically almost identical to the analyte.[8][9] This ensures it co-elutes and experiences the exact same extraction variability and matrix effects, providing the most accurate correction. A structural analog IS is a less ideal but acceptable alternative when a SIL-IS is unavailable.[10] For this guide, we will assume the use of a SIL-IS.

Sample Preparation: A Tale of Two Methods

The goal of sample preparation is to remove interfering components from the biological matrix, primarily proteins and phospholipids, which are notorious for causing ion suppression in the mass spectrometer.[11][12][13] We will compare two common approaches.

  • Method A: Protein Precipitation (PPT): A rapid and simple technique where a solvent like acetonitrile is added to the plasma to crash out proteins.

    • Pros: Fast, inexpensive, and requires minimal development.

    • Cons: Less clean. It often fails to remove phospholipids and other endogenous components, leading to significant matrix effects and lower sensitivity.[11]

  • Method B: Solid-Phase Extraction (SPE): A more selective technique where the analyte and IS are retained on a solid sorbent while interferences are washed away.

    • Pros: Provides a much cleaner extract, significantly reducing matrix effects and improving assay robustness and sensitivity.[11][14]

    • Cons: More expensive and requires more extensive method development.

cluster_A Method A: Protein Precipitation (PPT) cluster_B Method B: Solid-Phase Extraction (SPE) A1 Plasma Sample + IS A2 Add Acetonitrile (3:1) A1->A2 A3 Vortex & Centrifuge A2->A3 A4 Collect Supernatant A3->A4 B1 Plasma Sample + IS B3 Load Sample B1->B3 B2 Condition SPE Cartridge B2->B3 B4 Wash (Remove Interferences) B3->B4 B5 Elute Analyte B4->B5 start start->A1 Fast, High Matrix Effect start->B1 Robust, Low Matrix Effect

Sources

Comprehensive Characterization Guide: 2-Chloro-4-(3-hydroxyphenyl)phenol Confirmation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 2-Chloro-4-(3-hydroxyphenyl)phenol CAS: 920283-79-0 Formula: C₁₂H₉ClO₂ Molecular Weight: 220.65 g/mol

This guide provides a technical comparison of Elemental Analysis (EA) against alternative characterization methods (HRMS, qNMR) for the confirmation of This compound . While modern spectroscopic techniques (NMR, MS) are definitive for structural identity, Elemental Analysis remains the "gold standard" for establishing bulk purity—critical for detecting non-chromophoric impurities like inorganic salts (e.g., Pd catalysts, borate salts) and trapped solvents common in biaryl synthesis.

Elemental Analysis Data: The Confirmation Standard

For a chlorinated biaryl phenol, Elemental Analysis (CHN + Cl) serves as the primary gatekeeper for "purity by mass." Unlike HPLC, which only detects UV-active components, EA validates that the entire weighed mass corresponds to the theoretical formula.

Theoretical vs. Experimental Data Limits

The following table establishes the baseline for confirmation. Experimental values must fall within ±0.4% of the theoretical value to meet publication and pharmaceutical intermediate standards.

ElementTheoretical Mass %Acceptance Range (±0.4%)Critical Insight
Carbon (C) 65.32% 64.92% – 65.72%Low %C often indicates trapped inorganic salts (e.g., K₂CO₃ from Suzuki coupling).
Hydrogen (H) 4.11% 3.71% – 4.51%High %H suggests trapped solvent (Water/Methanol) or incomplete drying of the phenol.
Chlorine (Cl) 16.07% 15.67% – 16.47%Critical: Requires specific combustion aids (e.g., WO₃) to prevent low recovery.
Oxygen (O) 14.50% Calculated by differenceDirect oxygen analysis is rare; usually inferred.
Technical Challenges & Causality
  • Chlorine Interference: The presence of 16% Chlorine can poison standard combustion catalysts. Protocol Adjustment: Use a dedicated halogen-resistant combustion tube packed with tungsten oxide (WO₃) or silver wool to trap halogens and prevent interference with Carbon detection.

  • Hygroscopicity: The two phenolic hydroxyl groups make this compound prone to moisture uptake. A 1% water uptake (common in humid labs) will skew Carbon results by ~0.6%, causing a false failure. Mitigation: Vacuum dry at 40°C over P₂O₅ for 4 hours prior to analysis.

Comparative Analysis: EA vs. Alternatives

This section objectively compares the "performance" of Elemental Analysis against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) for this specific molecule.

Comparison Matrix
FeatureElemental Analysis (EA) HRMS (ESI-TOF) qNMR (¹H)
Primary Function Confirms Bulk Purity (Total Composition)Confirms Molecular Identity (Formula)Confirms Structural Purity (Organic)
Detection of Salts Excellent (Deviations in %C indicate inorganics)Poor (Salts are "invisible" or suppressed)Poor (Inorganic salts have no proton signal)
Detection of Water Good (High %H, Low %C)None (Water is solvent/background)Moderate (Distinct peak if not exchanging)
Isomeric Specificity None (Isomers have identical % values)None (Isomers have identical mass)Excellent (Coupling constants distinguish isomers)
Sample Requirement High (~2–5 mg, destructive)Low (<0.1 mg)Moderate (~5–10 mg, non-destructive)
Performance Verdict
  • Use HRMS to prove you synthesized the correct molecule (C₁₂H₉ClO₂).

  • Use qNMR to prove the structure (position of Cl vs. OH).

  • Use EA to prove the sample is pure enough for biological testing. EA is the only method that effectively flags the presence of retained inorganic catalysts (Pd, salts) which are toxic to cell lines.

Experimental Protocols

Protocol A: Elemental Analysis (Optimized for Chlorinated Phenols)
  • Instrument: Thermo FlashSmart or Elementar vario EL cube.

  • Combustion Aid: Tungsten(VI) oxide (WO₃) powder.

  • Workflow:

    • Drying: Dry sample in a vacuum oven at 45°C for 6 hours.

    • Weighing: Accurately weigh 2.0–2.5 mg of sample into a tin capsule.

    • Additives: Add ~5 mg of WO₃ to the capsule (promotes complete combustion of organochlorides).

    • Combustion: Run at 950°C with Oxygen injection (5s).

    • Validation: Run a Sulfanilamide standard before the sample. Acceptance: ±0.15% for N/C/H.

Protocol B: HRMS Confirmation (Alternative)
  • Instrument: Agilent 6545 Q-TOF LC/MS.

  • Ionization: ESI Negative Mode (Phenols ionize best in negative mode).

  • Method:

    • Dissolve 0.1 mg in MeOH.

    • Direct infusion or LC separation (C18 column, Water/Acetonitrile gradient).

    • Target Mass: [M-H]⁻ = 219.0218 (Monoisotopic).

    • Isotope Pattern: Confirm the characteristic 3:1 ratio of ³⁵Cl/³⁷Cl isotopes to validate the presence of Chlorine.

Characterization Workflow Visualization

The following diagram outlines the logical decision tree for confirming this compound, integrating EA, NMR, and HRMS.

CharacterizationWorkflow Start Crude Synthesis Product (Suzuki Coupling) Purification Purification (Recrystallization/Column) Start->Purification Stage1 Stage 1: Structural Identity (1H NMR + HRMS) Purification->Stage1 CheckID Correct Structure & Mass? Stage1->CheckID Stage2 Stage 2: Bulk Purity (Elemental Analysis) CheckID->Stage2 Yes FailStructure Refine Synthesis (Wrong Isomer) CheckID->FailStructure No CheckEA Values within ±0.4%? Stage2->CheckEA FailPurity Repurify (Trapped Salts/Solvent) CheckEA->FailPurity No (>0.4% Dev) Success RELEASE LOT (Valid for Bio-Assay) CheckEA->Success Yes FailPurity->Purification Recycle

Caption: Decision tree for the validation of chlorinated biaryl phenols. EA acts as the final gatekeeper for bulk purity.

References

  • PubChem. (2025).[1] this compound (CAS 920283-79-0) Compound Summary. National Library of Medicine. [Link]

Sources

Safety Operating Guide

2-Chloro-4-(3-hydroxyphenyl)phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The compound 2-Chloro-4-(3-hydroxyphenyl)phenol (CAS No.: 920283-79-0) is a specialized halogenated biphenyldiol derivative frequently utilized as a building block in pharmaceutical synthesis and drug development. While its unique structural properties make it valuable for synthesizing bioactive small molecules, the presence of a chlorine atom bound to a phenolic ring dictates strict, highly regulated disposal requirements.

Improper disposal of halogenated phenols poses severe environmental and occupational risks. When subjected to incomplete combustion or improper chemical mixing, these compounds can generate highly toxic by-products, including phosgene gas, polychlorinated dibenzo-p-dioxins (PCDDs), and polychlorinated dibenzofurans (PCDFs)[1][2].

As a laboratory professional, establishing a self-validating waste management protocol is critical. This guide outlines the mechanistic reasoning and step-by-step logistical procedures for the safe segregation, storage, and ultimate destruction of this compound.

Part 1: Physicochemical Constraints & Disposal Parameters

To design an effective disposal protocol, we must first understand the causality behind the regulations. The table below summarizes the critical handling parameters for this compound based on its chemical profile.

ParameterSpecificationCausality / Rationale
Waste Classification Halogenated Organic WasteContains a stable aromatic chlorine substituent that cannot be processed via standard biological wastewater treatment[2][3].
Primary Container HDPE or GlassHalogenated solvents and phenols actively corrode galvanized steel safety cans, leading to structural failure and leaks[4].
Thermal Destruction 1200–1400 °F (Rotary Kiln)Extreme temperatures are required to completely break the carbon-halogen bond and prevent the formation of PCDDs/PCDFs[4][5].
Effluent Control Acid Scrubber RequiredCombustion of chlorinated phenols generates toxic phosgene and hydrogen chloride (HCl) gas, which must be neutralized before atmospheric release[1].
Mixing Restrictions Segregate from Non-HalogenatedNon-halogenated waste is often repurposed for fuel blending; introducing halogens ruins this stream and severely increases disposal costs[4].

Part 2: Laboratory-Scale Operational Protocols

The following step-by-step methodologies must be implemented at the bench level to ensure safety and compliance before the waste ever leaves your facility.

Protocol A: Liquid Waste Segregation & Storage
  • Container Selection: Select a High-Density Polyethylene (HDPE) jerry can or an amber glass bottle (typically 5L to 20L capacity)[6]. Do not use galvanized steel containers under any circumstances[4].

  • Labeling: Before adding any waste, affix a highly visible label reading "HAZARDOUS WASTE - HALOGENATED" [3]. You must write out the full chemical name ("this compound") on the waste log sheet; do not use abbreviations or chemical formulas, as this can lead to dangerous incompatibilities during institutional consolidation[3].

  • Segregation: Pour the waste into the designated halogenated container using a dedicated waste funnel. Crucial Step: If the waste is dissolved in an organic solvent (e.g., dichloromethane, chloroform), it must go into the organic halogenated stream. If it is in an aqueous solution, it must be collected in a separate aqueous halogenated container[4][7].

  • Vapor Control: Immediately cap the container tightly after use. If using a funnel, ensure it is a specialized capped waste funnel to minimize the release of toxic vapors into the laboratory atmosphere[4].

Protocol B: Contaminated Solid Waste Management

Solid materials contaminated with this compound (e.g., silica gel from chromatography, filter papers, alumina, and disposable PPE) require equally strict handling.

  • Isolation: Do not mix solid adsorbents with liquid waste[3].

  • Containment: Place contaminated solid waste into a separate, puncture-resistant container with a tight-fitting lid (e.g., a dedicated RED reusable container or sealed plastic pail)[3][6][7].

  • Drying (Fume Hood): If the solid waste is heavily saturated with volatile halogenated solvents, allow it to dry completely inside a certified fume hood for at least 24 hours before sealing the container for final disposal[8].

Part 3: Institutional Transfer & Thermal Destruction

Once laboratory containers reach 80% capacity, they must be transferred to the institution's Central Hazardous Waste Storage facility[7][8]. From there, the destruction logistics rely on specialized environmental contractors.

The Incineration Mechanism

The only environmentally acceptable method for the ultimate disposal of chlorophenol derivatives is high-temperature thermal destruction [9].

  • Temperature Thresholds: The waste is injected into a rotary kiln operating at temperatures between 1200 °F and 1400 °F (approx. 650 °C to 760 °C)[4]. This extreme heat provides complete destruction of the organic material, significantly reducing the volume of residual ash sent to landfills[4].

  • Preventing Dioxin Formation: If temperatures drop or residence times are too short, the compound can cyclize into highly toxic PCDDs[5]. Therefore, continuous temperature monitoring is legally mandated.

  • Scrubbing Halo-Acids: As the chlorine atoms are liberated during combustion, they form hydrogen chloride (HCl) and trace phosgene. The incinerator's exhaust is routed through an alkaline acid scrubber (often utilizing sodium hydroxide) to neutralize these gases, preventing acid rain and toxic atmospheric emissions[1].

Part 4: Waste Routing Visualization

The following diagram illustrates the logical decision tree for routing this compound waste from the laboratory bench to final destruction.

G Start Waste Generation: This compound SolidCheck State of Waste? Start->SolidCheck SolidWaste Solid Waste (Silica, PPE, Filters) SolidCheck->SolidWaste Solid LiquidWaste Liquid Waste Stream SolidCheck->LiquidWaste Liquid Storage Central Hazardous Waste Facility (Secondary Containment) SolidWaste->Storage LiquidCheck Solvent Matrix? LiquidWaste->LiquidCheck OrgWaste Organic Halogenated Waste (<20L HDPE) LiquidCheck->OrgWaste Organic Solvent AqWaste Aqueous Halogenated Waste (pH Monitored) LiquidCheck->AqWaste Aqueous Solution OrgWaste->Storage AqWaste->Storage Incineration Rotary Kiln Incineration (1200–1400 °F) + Acid Scrubber Storage->Incineration EPA/RCRA Licensed Vendor

Workflow for the segregation, storage, and thermal destruction of halogenated phenolic waste.

References

  • Jawaharlal Nehru Centre for Advanced Scientific Research (JNCASR). "PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL." Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Chlorophenols." Available at: [Link]

  • International Programme on Chemical Safety (INCHEM). "Chlorophenols (EHC 93, 1989)." Available at: [Link]

  • University of Cape Town (UCT), Faculty of Science. "SOP: WASTE DISPOSAL & RECYCLING." Available at:[Link]

  • Government of Canada. "Wood preservation facilities, pentachlorophenol pressure: chapter E-9." Available at:[Link]

  • University of British Columbia (UBC). "Standard Operating Procedure- Laboratory Waste Disposal (Chemistry)." Available at:[Link]

  • National Institutes of Health (NIH). "Management of Waste - Prudent Practices in the Laboratory." Available at:[Link]

  • University of Toronto. "STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL." Available at:[Link]

Sources

Navigating the Handling of 2-Chloro-4-(3-hydroxyphenyl)phenol: A Guide to Essential Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the essential personal protective equipment (PPE) and safe handling procedures for 2-Chloro-4-(3-hydroxyphenyl)phenol. As a novel or specialized chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guidance is synthesized from the established hazard profiles of structurally related compounds, specifically chlorinated phenols. This approach is grounded in the precautionary principle, ensuring a high standard of safety in the absence of compound-specific data.

The chemical structure, featuring a chlorinated aromatic ring and a phenol group, suggests potential hazards including skin and eye irritation or corrosion, acute toxicity if ingested, inhaled, or absorbed through the skin, and respiratory irritation.[1][2][3] Consequently, a multi-layered approach to PPE and stringent handling protocols are imperative.

Hazard Assessment and Risk Mitigation

Chlorinated phenols as a class of compounds are known to be toxic and can cause severe skin burns.[4] Phenol itself is readily absorbed through the skin and can cause systemic toxicity.[5] The presence of a chlorine atom on the aromatic ring can further influence the compound's reactivity and toxicological profile. Therefore, all handling of this compound should be conducted with the assumption that it poses significant health risks.

Key Potential Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful or fatal if swallowed, in contact with skin, or if inhaled.[3]

  • Skin Corrosion/Irritation: Can cause severe skin burns and irritation.[1][2]

  • Serious Eye Damage/Irritation: Poses a risk of serious, potentially irreversible eye damage.[1][2][6]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][2]

  • Aquatic Toxicity: Expected to be toxic to aquatic organisms.[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling this compound.

PPE Category Specification Rationale and Best Practices
Eye and Face Protection Chemical safety goggles with side shields and a face shield.Standard safety glasses are insufficient. Goggles provide a seal against splashes and vapors. A face shield is required when there is a significant risk of splashing.[5][8]
Skin and Body Protection Chemical-resistant lab coat (fully buttoned) and a chemical-resistant apron.A standard lab coat may not offer sufficient protection against corrosive or readily absorbed chemicals. An apron made of a material like neoprene or butyl rubber should be worn over the lab coat.[5]
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile base layer with a Viton™ or butyl rubber outer layer).Phenols can penetrate standard nitrile gloves quickly. Double-gloving provides an additional layer of protection. Always inspect gloves for any signs of degradation before use and change them frequently, especially after any direct contact with the chemical.[5][9]
Respiratory Protection All handling of the solid or solutions should be conducted in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required.[10][11]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment.

Chemical Handling Workflow

The following workflow outlines the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area Designate and prepare a well-ventilated work area (fume hood). gather_materials Gather all necessary equipment and reagents. prep_area->gather_materials don_ppe Don all required PPE as per the table above. gather_materials->don_ppe weigh_transfer Carefully weigh and transfer the chemical, avoiding dust generation. don_ppe->weigh_transfer dissolve If making a solution, add the solid to the solvent slowly. weigh_transfer->dissolve conduct_experiment Perform the experimental procedure within the fume hood. dissolve->conduct_experiment decontaminate Decontaminate all surfaces and equipment. conduct_experiment->decontaminate doff_ppe Doff PPE in the correct order to avoid self-contamination. decontaminate->doff_ppe wash_hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands

Caption: A stepwise workflow for the safe handling of this compound.

Spill Response Protocol

In the event of a spill, a prompt and safe response is crucial.

Minor Spill (<1g in a fume hood):

  • Alert personnel in the immediate area.

  • Ensure you are wearing the appropriate PPE.

  • Contain the spill with an absorbent material (e.g., vermiculite, sand).

  • Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.

  • Decontaminate the area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.

Major Spill (>1g or outside a fume hood):

  • Evacuate the immediate area.

  • Alert your institution's emergency response team and the laboratory supervisor.

  • Restrict access to the spill area.

  • Provide the emergency response team with all available safety information for the chemical.

cluster_minor Minor Spill cluster_major Major Spill spill Spill Occurs assess Assess Spill Size spill->assess alert_minor Alert nearby personnel assess->alert_minor <1g in fume hood evacuate Evacuate the area assess->evacuate >1g or outside fume hood contain Contain with absorbent material alert_minor->contain collect Collect into hazardous waste container contain->collect decontaminate_minor Decontaminate spill area collect->decontaminate_minor alert_major Alert emergency response evacuate->alert_major restrict Restrict access alert_major->restrict provide_info Provide chemical information restrict->provide_info

Caption: Decision workflow for responding to a chemical spill.

Waste Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Unused/Waste Chemical: Collect in a designated, properly labeled hazardous waste container. The container should be compatible with the chemical and have a secure lid.[7][12]

  • Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and contaminated labware must be collected as hazardous waste.[12][13] Place these materials in a sealed, labeled hazardous waste bag or container.

  • Disposal Route: Follow your institution's and local regulations for chemical waste disposal. Do not pour down the drain.[7]

Emergency Procedures

In Case of Skin Contact:

  • Immediately remove all contaminated clothing.[5][9]

  • Flush the affected area with copious amounts of water for at least 15 minutes.[9][14]

  • After initial water flushing, if available and recommended by your institution's safety protocols, apply polyethylene glycol (PEG) 300 or 400 to the affected area.[5][9]

  • Seek immediate medical attention.

In Case of Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][14]

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

In Case of Inhalation:

  • Move the person to fresh air.[1]

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

In Case of Ingestion:

  • Do NOT induce vomiting.

  • Rinse mouth with water.[3]

  • Seek immediate medical attention.[5]

Conclusion

The handling of this compound requires a diligent and informed approach to safety. By understanding the potential hazards associated with its chemical class and adhering to the stringent PPE, handling, and disposal protocols outlined in this guide, researchers can mitigate risks and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and a qualified safety professional before beginning work with any new or hazardous chemical.

References

  • PubChem. (n.d.). 2-Chloro-4-(hydroxymethyl)phenol. Retrieved from [Link]

  • C.P.A. Chem Ltd. (2019). Safety data sheet. Retrieved from [Link]

  • Phenol Acetone Sector Group (PASG). (n.d.). for the SAFE USE of PHENOL. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenol. Retrieved from [Link]

  • University of California, Riverside Environmental Health & Safety. (n.d.). SAFE USE OF PHENOL. Retrieved from [Link]

  • Southern Utah University. (n.d.). Phenol - Chemical Protocols and Instructions. Retrieved from [Link]

  • Sciencelab.com. (n.d.). Material Safety Data Sheet - 2-chlorophenol 98%. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-Phenylphenol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Chlorophenols. Retrieved from [Link]

  • REWE Group. (n.d.). DETOX Program Fact Sheet - Chlorophenols. Retrieved from [Link]

  • ResearchGate. (2015). How can I dispose phenol?. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Monash University. (n.d.). Phenol - OHS Information Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.